5-LOX-IN-7
説明
特性
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSEBXZQCBFIP-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677146 | |
| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272519-89-7 | |
| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Zileuton, a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is an orally active and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] This enzyme is a critical component of the inflammatory cascade, responsible for the synthesis of leukotrienes, a class of potent inflammatory mediators derived from arachidonic acid.[2][3] By targeting 5-LOX, Zileuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2] These lipid mediators are implicated in the pathophysiology of various inflammatory conditions, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Zileuton, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
Zileuton exerts its therapeutic effects by directly inhibiting the 5-lipoxygenase enzyme.[3] 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[5] Zileuton's inhibitory action prevents the formation of these pro-inflammatory molecules, thereby mitigating their downstream effects.[2][3] Both the R(+) and S(-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems.[1][4]
The 5-Lipoxygenase Signaling Pathway and Zileuton's Point of Intervention
The following diagram illustrates the 5-lipoxygenase pathway and highlights Zileuton's mechanism of action.
Quantitative Data: Inhibitory Potency of Zileuton
The inhibitory activity of Zileuton against 5-lipoxygenase has been quantified in various cellular and in vivo systems. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Assay System | Target/Endpoint | IC50 Value | Reference |
| Rat Basophilic Leukemia (RBL-1) cell lysate | 5-lipoxygenase activity | 0.5 µM | [6] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-hydroxyeicosatetraenoic acid (5-HETE) synthesis | 0.3 µM | [7] |
| Human Polymorphonuclear Leukocytes (PMNL) | Leukotriene B4 (LTB4) biosynthesis | 0.4 µM | [7] |
| Human Whole Blood | Leukotriene B4 (LTB4) biosynthesis | 0.9 µM | [7] |
| Murine Peritoneal Macrophages | Prostaglandin E2 (PGE2) production | 5.79 µM | [8] |
| Human Whole Blood (LPS-stimulated) | Prostaglandin E2 (PGE2) production | 12.9 µM | [8] |
Beyond 5-LOX: Effects on Other Signaling Pathways
While the primary mechanism of Zileuton is the inhibition of 5-LOX, emerging evidence suggests its influence on other signaling cascades, which may contribute to its overall therapeutic profile.
-
Akt Signaling Pathway: Studies have indicated that Zileuton can suppress the Akt signaling pathway.[9] This pathway is crucial for cell survival and proliferation, and its inhibition by Zileuton may contribute to the anti-proliferative effects observed in some cancer cell lines.[9]
-
NF-κB Pathway: Zileuton has been shown to attenuate inflammation by suppressing the MyD88/NF-κB signaling pathway.[10] This pathway is a central regulator of inflammatory gene expression.
-
Prostaglandin Biosynthesis: Interestingly, at higher concentrations, Zileuton can also inhibit the production of prostaglandins, such as PGE2, by limiting the release of the substrate arachidonic acid.[8] This suggests a broader anti-inflammatory effect beyond leukotriene inhibition.
The following diagram illustrates the interplay between Zileuton and these signaling pathways.
Experimental Protocols: A Methodological Overview
The characterization of Zileuton's mechanism of action has been achieved through a variety of in vitro and in vivo experimental models. Below are generalized protocols for key assays.
In Vitro 5-LOX Inhibition Assay (Cell-Based)
This assay is designed to measure the ability of a compound to inhibit the production of 5-LOX products in a cellular context.
In Vivo Model: Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory effects of a compound in an acute inflammatory setting.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Pleurisy: Inflammation is induced by intrapleural injection of carrageenan.
-
Drug Administration: Zileuton or vehicle is administered orally at specified doses prior to carrageenan injection.
-
Sample Collection: At a predetermined time point after carrageenan injection, animals are euthanized, and pleural exudate is collected.
-
Analysis: The volume of the exudate and the number of infiltrating leukocytes are measured. The concentrations of inflammatory mediators, such as leukotrienes and prostaglandins, in the exudate are quantified using methods like ELISA or LC-MS/MS.[8]
Clinical Significance and Therapeutic Applications
Zileuton is clinically approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[2][11] Its ability to inhibit leukotriene synthesis makes it an effective therapy for managing the inflammatory component of asthma.[3] Clinical trials have demonstrated its efficacy in improving lung function and reducing asthma symptoms.[12]
It is important to note that Zileuton is not indicated for the treatment of acute bronchospasm.[5] Due to its potential for liver toxicity, regular monitoring of liver enzymes is required for patients on long-term therapy.[1][12]
Conclusion
Zileuton is a potent and specific inhibitor of 5-lipoxygenase, representing a key therapeutic intervention in the management of chronic asthma. Its primary mechanism of action involves the direct blockade of leukotriene synthesis, thereby reducing airway inflammation, bronchoconstriction, and mucus production. Further research has elucidated its effects on other signaling pathways, including the Akt and NF-κB pathways, which may contribute to its broader pharmacological profile. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of Zileuton's molecular and cellular effects, underscoring its importance in the field of anti-inflammatory drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 4. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Lipoxygenase (5-LOX) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "5-LOX-IN-7" does not correspond to a publicly disclosed chemical entity. Therefore, this guide provides a comprehensive overview of the general procedures and methodologies for the synthesis and characterization of novel 5-lipoxygenase (5-LOX) inhibitors, rather than focusing on a specific, un-disclosed molecule.
Introduction: 5-Lipoxygenase as a Therapeutic Target
5-Lipoxygenase (5-LOX) is a critical enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses.[1][2] The 5-LOX pathway has been implicated in the pathophysiology of a range of diseases, including asthma, allergic rhinitis, and arthritis.[1] Consequently, the inhibition of 5-LOX presents a promising therapeutic strategy for the development of novel anti-inflammatory drugs. This guide outlines the key aspects of the synthesis and detailed characterization of small molecule inhibitors targeting the 5-LOX enzyme.
General Strategies for the Synthesis of 5-LOX Inhibitors
The discovery of novel 5-LOX inhibitors often involves the exploration of various chemical scaffolds. Several classes of compounds have been identified as potent 5-LOX inhibitors, including those with indole, quinoline, and benzoxazole cores.[3][4] The synthesis of new potential inhibitors can be approached through several medicinal chemistry strategies:
-
Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of a known inhibitor scaffold to understand the relationship between chemical structure and biological activity. For instance, in quinoline-based inhibitors, modifications to the aromatic ring system and its substituents can significantly impact potency and selectivity.
-
Scaffold Hopping: This strategy aims to identify novel core structures that maintain the key pharmacophoric features of a known inhibitor. Computational tools can be employed to search for isosteric replacements for the central scaffold of a lead compound, potentially leading to inhibitors with improved properties.
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small chemical fragments to identify those that bind to the target enzyme. These fragments can then be grown or linked together to generate more potent lead compounds.
A generalized synthetic approach often involves multi-step organic synthesis to construct the desired molecular framework, followed by purification using techniques such as column chromatography and recrystallization.
Characterization of Novel 5-LOX Inhibitors
Once a potential 5-LOX inhibitor has been synthesized, a thorough characterization is essential to determine its physicochemical properties, purity, and biological activity.
Physicochemical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
Table 1: Physicochemical Characterization Data
| Parameter | Method | Specification | Result |
| Chemical Structure | ¹H NMR, ¹³C NMR | Consistent with proposed structure | Conforms |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Calculated vs. Observed MW within 5 ppm | Conforms |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | 98.5% |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Report in µM or mg/mL | 50 µM in PBS |
| Lipophilicity (LogP) | Shake-flask or chromatographic method | Report value | 2.8 |
| pKa | Potentiometric titration or NMR spectroscopy | Report value(s) | 8.2 (basic) |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure of the synthesized compound.[5][6][7] The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the compound, confirming its elemental composition.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is employed to assess the purity of the compound. The peak area of the main component relative to the total peak area is used to calculate the purity.
Biological Characterization
The biological activity of the synthesized inhibitor is evaluated through a series of in vitro and cell-based assays.
This assay directly measures the ability of the compound to inhibit the activity of purified 5-LOX enzyme.
Table 2: In Vitro 5-LOX Inhibition Data
| Compound | IC₅₀ (µM) | Inhibition Mechanism |
| Test Inhibitor | 0.5 | Competitive |
| Zileuton (Reference) | 1.2 | Non-competitive |
-
Enzyme Preparation: Recombinant human 5-LOX is expressed in E. coli or insect cells and purified to >95% homogeneity using affinity and ion-exchange chromatography.[9][10]
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂.[11]
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO and create a series of dilutions in the assay buffer.
-
Reaction Mixture: In a UV-transparent 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified 5-LOX enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate, linoleic acid (typically at a final concentration of 10-20 µM).
-
Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, hydroperoxy-octadecadienoate (HPOD).[11]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This assay assesses the inhibitor's ability to block the production of leukotrienes in a cellular context.
Table 3: Cell-Based LTB4 Inhibition Data
| Compound | IC₅₀ (µM) |
| Test Inhibitor | 1.5 |
| Zileuton (Reference) | 3.0 |
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation.
-
Cell Stimulation: Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Induction of LTB4 Production: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to induce the production of LTB4.
-
Sample Collection: After a defined incubation period, centrifuge the cell suspension and collect the supernatant.
-
LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[12][13][14][15]
-
Data Analysis: Plot the LTB4 concentration against the inhibitor concentration to determine the IC₅₀ value in the cellular assay.
Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Workflow for 5-LOX Inhibitor Characterization
Caption: Workflow for the characterization of a novel 5-LOX inhibitor.
References
- 1. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK [pub.iapchem.org]
- 8. latrobe.edu.au [latrobe.edu.au]
- 9. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 10. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
A Comprehensive Technical Guide on the Biological Activity of 5-Lipoxygenase (5-LOX) Inhibitors
Disclaimer: As of November 2025, a diligent search of publicly available scientific literature and databases did not yield specific information on a compound designated "5-LOX-IN-7." The following guide provides a comprehensive overview of the biological activity of 5-lipoxygenase (5-LOX) inhibitors in general, intended to serve as a framework for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are representative of the field and are based on established knowledge of various 5-LOX inhibitors.
Introduction to 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1][2] The 5-LOX pathway is a key target for the development of therapeutics for a range of inflammatory diseases, including asthma, arthritis, and certain types of cancer.[2][3] 5-LOX, a non-heme iron-containing enzyme, catalyzes the initial steps in the conversion of arachidonic acid (AA) into leukotrienes.[4][5] This process is tightly regulated and involves the translocation of 5-LOX to the nuclear membrane upon cellular activation.[4][6]
The 5-LOX Signaling Pathway
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2).[6] In response to cellular stimuli and an influx of calcium ions, 5-LOX translocates from the cytoplasm to the nuclear membrane, where it associates with the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP presents arachidonic acid to 5-LOX for catalysis.[6][7]
5-LOX then catalyzes a two-step reaction:
-
The oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[7][8]
-
The dehydration of 5-HPETE to the unstable epoxide, leukotriene A4 (LTA4).[7][8]
LTA4 is a key intermediate that can be further metabolized by two different enzymes:
-
LTA4 hydrolase converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[9]
-
LTC4 synthase conjugates LTA4 with glutathione to produce leukotriene C4 (LTC4).[9] LTC4 is subsequently converted to LTD4 and LTE4. These are collectively known as cysteinyl leukotrienes (CysLTs) and are involved in bronchoconstriction and increased vascular permeability.[6]
Below is a diagram illustrating the 5-LOX signaling pathway.
Caption: The 5-LOX signaling cascade.
Quantitative Data for Representative 5-LOX Inhibitors
The inhibitory activity of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors from in vitro studies.
| Inhibitor | IC50 (µM) | Assay System | Reference |
| Zileuton | 0.1 - 9.1 | Human whole blood | [10] |
| BWA4C | 0.1 - 9.1 | Human whole blood | [10] |
| AA-861 | 0.1 - 9.1 | Human whole blood | [10] |
| CJ-13,610 | 0.1 - 9.1 | Human whole blood | [10] |
| Rev-5901 | 76 | Capan-2 pancreatic cancer cells | [11] |
| MK-886 | 37 | Capan-2 pancreatic cancer cells | [11] |
| C6 | 3.67 | In vitro enzyme assay | [1] |
| C3 | 8.47 | In vitro enzyme assay | [1] |
| C5 | 10.48 | In vitro enzyme assay | [1] |
Experimental Protocols
The evaluation of 5-LOX inhibitors involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro 5-LOX Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on 5-LOX enzyme activity.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Zileuton)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, pre-incubate the 5-LOX enzyme with various concentrations of the test compound or reference inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding an organic solvent or acid).
-
Quantify the formation of 5-LOX products (e.g., 5-HETE or LTB4) using a suitable analytical method such as spectrophotometry (measuring the change in absorbance at a specific wavelength) or reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Leukotriene Biosynthesis Assay
Objective: To assess the ability of a compound to inhibit 5-LOX activity in a cellular context.
Materials:
-
A suitable cell line expressing 5-LOX (e.g., human neutrophils, THP-1 monocytes)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test compound
-
Reference inhibitor
-
ELISA kit or LC-MS/MS system for leukotriene quantification
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway.
-
Incubate for a further period to allow for leukotriene production (e.g., 15 minutes).
-
Terminate the reaction and collect the cell supernatant.
-
Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit or a more sensitive method like LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the enzyme inhibition assay.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the evaluation of a potential 5-LOX inhibitor.
Caption: A typical workflow for 5-LOX inhibitor testing.
Conclusion
Inhibitors of 5-lipoxygenase represent a promising class of therapeutic agents for the management of inflammatory diseases. A thorough understanding of their biological activity, including their mechanism of action, potency, and effects in relevant biological systems, is crucial for their development. This guide provides a foundational overview of the key aspects of 5-LOX inhibitor evaluation, which can be adapted for the characterization of novel compounds such as the hypothetically named "this compound." Future research should continue to explore the therapeutic potential of 5-LOX inhibition in various disease models.
References
- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Lipoxygenase (5-LOX) Inhibitor Target Engagement and Binding Site Analysis
Disclaimer: Initial searches for a specific compound designated "5-LOX-IN-7" did not yield any results. This suggests that "this compound" may not be a publicly documented or formally recognized inhibitor. Therefore, this guide provides a comprehensive overview of the principles and methodologies for characterizing the target engagement and binding sites of 5-lipoxygenase (5-LOX) inhibitors, using well-documented examples such as Zileuton, Nordihydroguaiaretic acid (NDGA), and Acetyl-11-keto-β-boswellic acid (AKBA) as illustrative models.
This document is intended for researchers, scientists, and drug development professionals actively involved in the study of inflammation and the development of novel anti-inflammatory therapeutics targeting the 5-LOX pathway.
Introduction to 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The enzyme catalyzes the conversion of arachidonic acid (AA) into leukotriene A4 (LTA4), the precursor to various pro-inflammatory leukotrienes.[2] These molecules are implicated in a range of inflammatory conditions, including asthma, allergic rhinitis, and arthritis.[1] Consequently, inhibiting 5-LOX is a key therapeutic strategy for managing these diseases. Understanding how inhibitors engage with 5-LOX at a molecular level is fundamental for the development of effective and specific drugs.
Mechanisms of 5-LOX Inhibition
5-LOX inhibitors can be broadly categorized based on their mechanism of action:
-
Active-Site Inhibitors: These compounds directly compete with the natural substrate, arachidonic acid, or interact with the catalytic non-heme iron atom within the active site.
-
Redox-type inhibitors: These compounds, like NDGA, are thought to prevent the oxidation of the catalytic iron from its Fe2+ to its active Fe3+ state.[2]
-
Non-redox competitive inhibitors: These molecules bind to the substrate-binding pocket, physically blocking the entry of arachidonic acid.
-
Iron-chelating inhibitors: Zileuton, for example, is believed to inhibit enzyme activity by chelating the central iron atom.[3]
-
-
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. AKBA is a well-characterized allosteric inhibitor that binds to a groove between the N-terminal membrane-binding domain and the C-terminal catalytic domain.[2][4]
Quantitative Data for Exemplar 5-LOX Inhibitors
The following tables summarize key quantitative data for well-characterized 5-LOX inhibitors, providing a benchmark for evaluating new chemical entities.
Table 1: In Vitro Enzymatic Inhibition Data
| Inhibitor | Assay Type | Target Species | IC50 Value | Reference(s) |
| Zileuton | 5-HETE Synthesis (Cell Supernatant) | Rat | 0.5 µM | [5] |
| LTB4 Biosynthesis (PMNLs) | Rat | 0.4 µM | [5] | |
| LTB4 Biosynthesis (PMNLs) | Human | 0.4 µM | [5] | |
| LTB4 Synthesis | Human Blood | 2.6 µM | [6] | |
| NDGA | 5-LOX Product Formation (Cell-free) | Human | ~0.1-1.0 µM | [2] |
| TNFα Antagonist (Microglia) | Murine | 8 ± 3 µM | [7] | |
| AKBA | 5-LOX Product Formation (Cell-free) | Human | < 10 µM | [2] |
Table 2: Cellular Activity Data
| Inhibitor | Cell Type | Stimulus | Endpoint | IC50/Concentration | Reference(s) |
| Zileuton | Human Whole Blood | A23187 | LTB4 Biosynthesis | 0.9 µM | [5] |
| J774 Macrophages | LPS | PGE2 Production | 1.94 µM | [8] | |
| Human Whole Blood | LPS | PGE2 Production | 12.9 µM | [8] | |
| NDGA | HEK293 (5-LOX/FLAP transfected) | A23187 + AA | 5-LOX Products | 1 µM (potent inhibition) | [2] |
| AKBA | HEK293 (5-LOX/FLAP transfected) | A23187 + AA | 5-LOX Products | 25 µM (significant reduction) | [2] |
Experimental Protocols for Target Engagement and Binding Site Analysis
In Vitro 5-LOX Enzymatic Assay (Spectrophotometric)
This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
-
Principle: 5-LOX converts a fatty acid substrate (e.g., linoleic or arachidonic acid) into a hydroperoxy derivative, which has a conjugated diene structure that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.
-
Materials:
-
Purified human recombinant 5-LOX
-
Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂)[9]
-
Substrate: Linoleic acid or Arachidonic acid
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Zileuton)
-
UV-Visible Spectrophotometer
-
-
Methodology:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer, diluted 5-LOX enzyme solution, and the test compound solution.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately monitor the change in absorbance at 234 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Leukotriene Biosynthesis Assay
This assay assesses the ability of an inhibitor to block 5-LOX activity within a cellular context, which accounts for cell permeability and potential off-target effects.
-
Principle: Immune cells (e.g., human neutrophils or whole blood) are stimulated to produce leukotrienes. The amount of a specific 5-LOX product, typically Leukotriene B4 (LTB4), is then quantified using methods like ELISA or LC-MS/MS.
-
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNLs) or fresh human whole blood
-
Cell culture medium (e.g., RPMI)
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Test compounds and reference inhibitor
-
LTB4 ELISA kit or LC-MS/MS system
-
-
Methodology:
-
Pre-incubate the cells (PMNLs or whole blood) with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes).[5]
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Incubate for an additional period (e.g., 15 minutes) to allow for LTB4 production.
-
Stop the reaction (e.g., by centrifugation and collection of the supernatant).
-
Quantify the concentration of LTB4 in the supernatant using a validated ELISA kit or by LC-MS/MS analysis.
-
Calculate the IC50 value based on the dose-dependent inhibition of LTB4 production.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in intact cells or cell lysates.[10]
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability.[10]
-
Materials:
-
Intact cells expressing 5-LOX
-
Test compound
-
Lysis buffer
-
Heating block or PCR machine
-
SDS-PAGE and Western Blotting equipment
-
Anti-5-LOX antibody
-
-
Methodology:
-
Treat intact cells with the test compound or vehicle.
-
Lyse the cells and divide the lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the remaining soluble protein.
-
Analyze the amount of soluble 5-LOX at each temperature using Western Blotting.
-
In the presence of a binding inhibitor, the 5-LOX protein will be more stable and remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement. An isothermal dose-response curve can also be generated by treating cells with varying compound concentrations and heating at a single, optimized temperature.[10]
-
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to 5-LOX.
-
Principle: By crystallizing the 5-LOX protein in complex with an inhibitor and analyzing the X-ray diffraction pattern, a three-dimensional atomic model of the protein-inhibitor interaction can be generated.
-
Methodology:
-
Express and purify a stable form of the 5-LOX protein.
-
Co-crystallize the protein with the inhibitor or soak pre-formed protein crystals with a solution of the inhibitor.[2]
-
Collect X-ray diffraction data from the crystals using a synchrotron source.[11]
-
Process the data and solve the crystal structure.
-
The resulting electron density map reveals the precise orientation of the inhibitor in its binding pocket and the specific amino acid residues involved in the interaction. For example, crystallography has shown that NDGA binds in the active site, while AKBA binds in an allosteric pocket between the two main domains of 5-LOX.[2]
-
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein.[12]
-
Principle: Using the known 3D structure of 5-LOX, computational algorithms "dock" the inhibitor into the putative binding site and calculate a score that estimates the binding affinity based on intermolecular interactions like hydrogen bonds and hydrophobic contacts.
-
Methodology:
-
Obtain a high-resolution 3D structure of 5-LOX from a protein data bank (e.g., PDB IDs: 6N2W for AKBA-bound, 6NCF for NDGA-bound).[13]
-
Prepare the protein structure (e.g., by adding hydrogens, assigning charges).
-
Generate a 3D conformation of the inhibitor molecule.
-
Define the binding site (or "pocket") on the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[12]
-
Use docking software (e.g., AutoDock, Glide) to place the inhibitor into the binding site in various orientations and conformations.[12][13]
-
The program scores the different poses, and the top-ranked poses provide a hypothesis for the binding mode, which can then be validated experimentally.
-
Visualizations
5-LOX Signaling Pathway
References
- 1. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification and crystallization of human 5-lipoxygenase-activating protein with leukotriene-biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models [mdpi.com]
Pharmacology and Toxicology Profile of a Representative 5-Lipoxygenase (5-LOX) Inhibitor
Disclaimer: No public scientific literature or data could be found for a specific compound designated "5-LOX-IN-7". This document provides a representative technical guide on the pharmacology and toxicology of a hypothetical 5-lipoxygenase (5-LOX) inhibitor, based on established knowledge of this class of compounds.
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Inhibitors of 5-LOX are therefore of significant interest as therapeutic agents for a variety of inflammatory diseases, including asthma, allergic rhinitis, and arthritis.[1][3] This guide provides a comprehensive overview of the pharmacological and toxicological properties of a representative 5-LOX inhibitor, intended for researchers and professionals in drug development.
Pharmacology
Mechanism of Action
5-LOX inhibitors exert their effects by directly binding to the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes.[1] The enzyme catalyzes the initial two steps in leukotriene biosynthesis: the oxygenation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent dehydration to the unstable epoxide, leukotriene A4 (LTA4).[4] LTA4 is then further metabolized to other pro-inflammatory leukotrienes.[4] By blocking this pathway, 5-LOX inhibitors effectively reduce the production of these inflammatory mediators.[1]
There are several classes of 5-LOX inhibitors, each with a distinct mechanism of action, such as iron-ligand inhibitors and redox-type inhibitors.[5][6] Some inhibitors may also act allosterically, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme.[5]
Signaling Pathway
The 5-LOX signaling pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotrienes.[5][7]
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
In Vitro and In Vivo Efficacy
The potency of 5-LOX inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in various assays.[8] In vivo studies in animal models of inflammation, such as carrageenan-induced paw edema, are used to assess the anti-inflammatory effects of these compounds.[9]
Toxicology Profile
The toxicological assessment of 5-LOX inhibitors is crucial for their development as safe therapeutic agents. Potential toxicities can include hepatotoxicity, as has been observed with the approved 5-LOX inhibitor Zileuton.[2] Therefore, a thorough evaluation of a new chemical entity's effect on liver function is a critical part of its preclinical development. Other potential toxicities that should be investigated include effects on the cardiovascular and renal systems.[10]
Data Presentation
Table 1: In Vitro Pharmacology of a Representative 5-LOX Inhibitor
| Assay | Description | Endpoint | Representative Value |
| 5-LOX Enzyme Inhibition | Measures direct inhibition of purified human 5-LOX enzyme. | IC50 | 100 nM |
| Cellular Leukotriene Synthesis | Measures inhibition of LTB4 production in stimulated human whole blood. | IC50 | 500 nM |
| Selectivity vs. COX-1 | Measures inhibitory activity against cyclooxygenase-1. | IC50 | > 100 µM |
| Selectivity vs. COX-2 | Measures inhibitory activity against cyclooxygenase-2. | IC50 | > 100 µM |
Table 2: In Vitro Toxicology of a Representative 5-LOX Inhibitor
| Assay | Cell Line | Endpoint | Representative Value |
| Cytotoxicity | Human Hepatocytes (e.g., HepG2) | CC50 | > 50 µM |
| hERG Channel Inhibition | Measures potential for cardiac QT prolongation. | IC50 | > 30 µM |
Experimental Protocols
5-LOX Enzyme Inhibition Assay
A common method for determining the direct inhibitory effect of a compound on 5-LOX is a cell-free enzyme assay.
-
Enzyme Source: Recombinant human 5-LOX.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound is pre-incubated with the 5-LOX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-HPETE or subsequent products is measured, often by spectrophotometry or chromatography.
-
-
Data Analysis: IC50 values are calculated from the dose-response curve.
Cellular Leukotriene Synthesis Assay
This assay assesses the ability of a compound to inhibit leukotriene production in a more physiologically relevant context.
-
System: Fresh human whole blood or isolated polymorphonuclear leukocytes (PMNs).
-
Stimulant: A calcium ionophore (e.g., A23187) to activate 5-LOX.
-
Procedure:
-
The biological sample is incubated with the test compound.
-
The cells are stimulated to produce leukotrienes.
-
The amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a 5-LOX inhibitor.
Caption: A generalized preclinical development workflow for a 5-LOX inhibitor.
Conclusion
Inhibitors of 5-LOX represent a promising class of anti-inflammatory agents. A thorough understanding of their pharmacological and toxicological profiles is essential for the successful development of new therapies. The methodologies and data presented in this guide provide a framework for the evaluation of novel 5-LOX inhibitors. While "this compound" does not correspond to a known molecule in the public domain, the principles outlined here are applicable to any new chemical entity targeting the 5-lipoxygenase pathway.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 7. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The 5-Lipoxygenase (5-LOX) Pathway: A Key Target in Inflammation
An in-depth analysis of the provided search results indicates a lack of specific public data for a compound designated "5-LOX-IN-7." This suggests that "this compound" may be an internal research compound name not yet disclosed in publicly available literature. However, a wealth of information exists regarding the structure-activity relationships (SAR) of various classes of 5-lipoxygenase (5-LOX) inhibitors. This guide will, therefore, provide a comprehensive overview of the core principles of 5-LOX inhibitor SAR studies, utilizing examples from the literature to illustrate key concepts.
5-Lipoxygenase is a pivotal enzyme in the metabolic cascade of arachidonic acid, leading to the production of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory responses and are implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and certain cancers.[1][3] The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), which is subsequently metabolized to other pro-inflammatory leukotrienes.[3] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating inflammation.[2][3]
Below is a diagram illustrating the central role of 5-LOX in the arachidonic acid cascade.
Structure-Activity Relationship (SAR) Studies of 5-LOX Inhibitors
SAR studies are fundamental to the process of drug discovery and development, providing critical insights into the relationship between the chemical structure of a compound and its biological activity. For 5-LOX inhibitors, these studies aim to identify the key chemical moieties and structural features that govern their potency and selectivity.
General Workflow for 5-LOX Inhibitor SAR Studies
The process of conducting SAR studies for novel 5-LOX inhibitors typically follows a structured workflow, as depicted in the diagram below.
Quantitative Data on 5-LOX Inhibitors
The following table summarizes the inhibitory activities of various classes of compounds against the 5-LOX enzyme, as reported in the literature. This data is crucial for establishing SAR.
| Compound Class | Representative Compound | Modification | 5-LOX IC₅₀ (µM) | Reference |
| Coumarin Derivatives | Compound 33 | 6-Cl on benzothiazole | Potent | [4] |
| Compound 35 | 6-OCH₃ on benzothiazole | Potent | [4] | |
| Myxochelin Analogs | Myxochelin A | Natural Product | 1.9 | [5] |
| Analog with expanded diaminoalkane linker | Synthetic modification | Superior to Myxochelin A in intact cells | [5][6] | |
| Chalcone Analogs | 3,4-Dihydroxychalcones | - | Potent | [7] |
| Indole Acids | Indoleacetic acid (IAA) | - | 42.98 | [8] |
| Indolebutyric acid (IBA) | - | 17.82 | [8] | |
| Tetrahydro-1,2,4-triazin-3-ones | 1-phenylperhydro-1,2,4-triazin-3-one | Parent structure | 5-21 | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are outlines of common experimental protocols for evaluating 5-LOX inhibition.
Cell-Free 5-LOX Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on the isolated 5-LOX enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase.
-
Substrate: Arachidonic acid.
-
Assay Principle: The enzymatic activity is determined by measuring the formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), typically via spectrophotometry or high-performance liquid chromatography (HPLC).
-
Procedure:
-
The 5-LOX enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is terminated.
-
The amount of product formed is quantified.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based 5-LOX Inhibition Assay
This assay evaluates the inhibitory activity of a compound in a cellular context, which provides insights into cell permeability and metabolism.
-
Cell Line: Typically, human neutrophils or other cells that endogenously express 5-LOX are used.
-
Stimulus: A calcium ionophore (e.g., A23187) is often used to stimulate the 5-LOX pathway in cells.
-
Assay Principle: The inhibition of leukotriene (e.g., LTB₄) production is measured in intact cells.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated to activate the 5-LOX pathway.
-
After incubation, the cells are lysed, and the supernatant is collected.
-
The concentration of the 5-LOX product (e.g., LTB₄) in the supernatant is quantified using methods like enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ value is determined from the dose-response curve.
-
Key SAR Insights for 5-LOX Inhibitors
From the available literature, several key structural features have been identified as being important for 5-LOX inhibitory activity:
-
Substitutions on Aromatic Rings: For coumarin-based inhibitors, the presence of specific substituents, such as chloro and methoxy groups on the benzothiazole ring, was found to be crucial for potent activity.[4]
-
Linker Length: In myxochelin analogs, modifying the length of the diaminoalkane linker between the two aromatic residues significantly impacted the inhibitory potency in cellular assays.[6]
-
Hydroxyl Groups: For chalcones, the presence of 3,4-dihydroxy substituents on the benzene ring is associated with potent free radical scavenging and 5-LOX inhibitory effects.[7]
-
Carboxylic Acid Moiety: In indole-based inhibitors, the carboxyl group is suggested to interact with the Fe²⁺ ion in the active site of the 5-LOX enzyme.[8]
Conclusion
While specific SAR data for "this compound" remains elusive in the public domain, the principles and methodologies for conducting such studies on 5-LOX inhibitors are well-established. The development of potent and selective 5-LOX inhibitors relies on a systematic approach of chemical synthesis and biological evaluation, guided by the iterative process of SAR analysis. The examples provided from various classes of inhibitors highlight the common structural motifs and functional groups that contribute to 5-LOX inhibition. Future research in this area will likely focus on optimizing these features to develop novel anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myxochelin-Inspired 5-Lipoxygenase Inhibitors: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-LOX-IN-7 in the Leukotriene Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway. Their role in a myriad of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions, has made the 5-LOX enzyme a critical target for therapeutic intervention. This technical guide provides an in-depth overview of 5-LOX-IN-7, a potent, direct inhibitor of 5-lipoxygenase. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the modulation of the leukotriene biosynthesis pathway.
Introduction: The Leukotriene Biosynthesis Pathway
The biosynthesis of leukotrienes is initiated by the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX), a key enzyme in this pathway. 5-HPETE is subsequently converted to leukotriene A4 (LTA4), another unstable epoxide.
LTA4 serves as a crucial branching point in the pathway. It can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. Alternatively, LTA4 can be conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotriene, LTC4. LTC4 is then sequentially metabolized to LTD4 and LTE4. The cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability. Given their significant role in inflammation and allergic responses, inhibiting the 5-LOX enzyme to block the production of all leukotrienes is a major strategy in the development of anti-inflammatory drugs.
This compound: A Potent Inhibitor of 5-Lipoxygenase
This compound, also known by its chemical name (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one and as CAY10649, is a potent, direct inhibitor of the 5-LOX enzyme. It belongs to a class of 5-benzylidene-2-phenylthiazolinones.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₂ClNO₂S |
| Molecular Weight | 329.80 g/mol |
| CAS Number | 1272519-89-7 |
Mechanism of Action
This compound acts as a direct inhibitor of 5-lipoxygenase. Based on its chemical structure, it is predicted to be a non-redox inhibitor.[1][2] This is a significant characteristic, as some redox-active 5-LOX inhibitors can have off-target effects. Non-redox inhibitors, like this compound, offer a more specific mode of action by directly interacting with the enzyme without altering its redox state.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined in both intact cell and cell-free assay systems. The following table summarizes the key quantitative data from the primary literature.[3]
| Assay System | Description | IC₅₀ Value (µM) | Reference |
| Intact Polymorphonuclear Leukocytes (PMNL) | Inhibition of 5-LOX product formation in whole cells stimulated with calcium and arachidonic acid. | 0.28 | [3] |
| S100 PMNL Cell Lysate | Inhibition of 5-LOX activity in a soluble fraction of PMNL cell lysate stimulated with calcium and arachidonic acid. | 0.09 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound's inhibitory activity, based on the work by Hoffman et al. (2011).[3]
Assay for 5-LOX Activity in Intact Human Polymorphonuclear Leukocytes (PMNLs)
Objective: To determine the potency of this compound in inhibiting 5-LOX product formation in a cellular context.
Materials:
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
Arachidonic acid
-
This compound (or other test compounds)
-
Methanol
-
Prostaglandin B₁ (internal standard)
-
Solid-phase extraction columns (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Isolation of PMNLs: Isolate human PMNLs from peripheral blood of healthy donors using dextran sedimentation and centrifugation over a Ficoll-Paque gradient.
-
Cell Suspension: Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Pre-incubation with Inhibitor: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Cell Stimulation: Initiate the 5-LOX reaction by adding calcium ionophore A23187 (final concentration 2.5 µM) and arachidonic acid (final concentration 10 µM). Incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol containing the internal standard (prostaglandin B₁). Centrifuge to pellet the protein and extract the leukotrienes from the supernatant using solid-phase extraction columns.
-
HPLC Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the formation of LTB₄ and its all-trans isomers.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assay for 5-LOX Activity in S100 Supernatant of PMNLs (Cell-Free Assay)
Objective: To determine the direct inhibitory effect of this compound on the 5-LOX enzyme in a cell-free system.
Materials:
-
Isolated human PMNLs
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Ultracentrifuge
-
Arachidonic acid
-
Calcium chloride (CaCl₂)
-
ATP
-
This compound (or other test compounds)
-
Methanol
-
Prostaglandin B₁ (internal standard)
-
Solid-phase extraction columns
-
HPLC system with UV detector
Procedure:
-
Preparation of S100 Supernatant: Resuspend isolated PMNLs in homogenization buffer and disrupt the cells by sonication. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the S100 fraction containing soluble 5-LOX.
-
Enzyme Assay: In a reaction tube, combine the S100 supernatant, CaCl₂ (final concentration 2 mM), and ATP (final concentration 1 mM).
-
Inhibitor Incubation: Add various concentrations of this compound (or vehicle control) and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid (final concentration 20 µM). Incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction and extract the products as described in the intact cell assay protocol.
-
HPLC Analysis: Quantify the formation of 5-HETE and LTB₄ using reverse-phase HPLC.
-
Data Analysis: Determine the IC₅₀ value as described previously.
Visualizations: Signaling Pathways and Experimental Workflows
Leukotriene Biosynthesis Pathway and Inhibition by this compound
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Intact Cell 5-LOX Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound in intact PMNLs.
Experimental Workflow for Cell-Free 5-LOX Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound in a cell-free assay.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potency as a direct, non-redox inhibitor makes it a suitable candidate for in vitro and potentially in vivo studies. This technical guide has provided a comprehensive overview of its function, inhibitory characteristics, and the experimental protocols necessary for its evaluation. For researchers and drug development professionals, a thorough understanding of such inhibitors is paramount in the quest for novel therapeutics targeting inflammatory and allergic disorders.
References
The Upstream and Downstream Effects of 5-Lipoxygenase Inhibitors: A Technical Guide
Disclaimer: The specific compound "5-LOX-IN-7" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of the known upstream and downstream effects of 5-Lipoxygenase (5-LOX) inhibitors in general, drawing upon data from various studied inhibitor compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction to 5-Lipoxygenase and Its Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] The 5-LOX pathway is a key target for therapeutic intervention in a variety of inflammatory diseases, including asthma, arthritis, and certain types of cancer.[1][2] 5-LOX inhibitors are a class of compounds that directly target and suppress the activity of this enzyme, thereby reducing the production of pro-inflammatory leukotrienes.[1] These inhibitors can act through various mechanisms, such as binding to the active site, allosteric modulation, or interfering with the enzyme's interaction with its activating protein, FLAP.[1][3]
Upstream Events in the 5-LOX Pathway
The activation of the 5-LOX pathway is initiated by cellular stimuli that lead to an increase in intracellular calcium levels and the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2).[4] Upon activation, 5-LOX translocates to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP), which presents AA to the enzyme.[3][4]
Signaling Pathway for 5-LOX Activation
Caption: Upstream signaling cascade leading to the activation of 5-LOX.
Downstream Effects of 5-LOX Activity
Once activated, 5-LOX catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to the unstable epoxide leukotriene A4 (LTA4).[3][4] LTA4 is a critical intermediate that can be metabolized into two main classes of pro-inflammatory leukotrienes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils.
-
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4): These contribute to bronchoconstriction, increased vascular permeability, and mucus secretion.[5]
The 5-LOX Biosynthetic Pathway
Caption: The enzymatic cascade of leukotriene biosynthesis from arachidonic acid.
Effects of 5-LOX Inhibitors
5-LOX inhibitors exert their effects by blocking the initial steps of the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes.
Upstream Effects of 5-LOX Inhibition
The primary upstream effect of a 5-LOX inhibitor is the direct binding to and inactivation of the 5-LOX enzyme.[1] This prevents the conversion of arachidonic acid to 5-HPETE. Consequently, there is an accumulation of the substrate, arachidonic acid, which can then be shunted to other metabolic pathways, such as the cyclooxygenase (COX) pathway, potentially leading to increased prostaglandin production in some cellular contexts.[6]
Downstream Effects of 5-LOX Inhibition
The most significant downstream effect of 5-LOX inhibition is the decreased synthesis of LTB4 and the cysteinyl leukotrienes.[1] This reduction in pro-inflammatory mediators leads to a variety of physiological responses:
-
Anti-inflammatory Effects: Reduced neutrophil chemotaxis and activation, decreased vascular permeability, and attenuated inflammatory responses in conditions like asthma and arthritis.[1]
-
Anti-proliferative and Cytotoxic Effects: Some 5-LOX inhibitors have been shown to induce anti-proliferative and cytotoxic effects in tumor cells, although this may be independent of their 5-LOX inhibitory activity in some cases.[7]
-
Neuroprotective Effects: Inhibition of 5-LOX has been shown to reduce inflammation and neuronal apoptosis in models of subarachnoid hemorrhage, potentially through the PI3K/Akt signaling pathway.[8]
Quantitative Data on 5-LOX Inhibitor Effects
| Inhibitor | Cell Type/Model | Measured Effect | Quantitative Change | Reference |
| Zileuton | Rat model of subarachnoid hemorrhage | Reduction in inflammatory cytokines (TNF-α, IL-1β, IL-6) | Statistically significant decrease compared to SAH group | [8] |
| Zileuton | Rat model of subarachnoid hemorrhage | Increased Bcl-2/Bax ratio (anti-apoptotic) | Statistically significant increase compared to SAH group | [8] |
| AA-861 | Capan-2 tumor cells | Inhibition of 5-LO product formation | IC50 ~1 µM | [7] |
| MK-886 | Capan-2 tumor cells | Inhibition of 5-LO product formation | IC50 ~0.1 µM | [7] |
| Various | HeLa, A549, HCA-7 cells | Inhibition of PGE2 release | IC50 values ranging from 0.1–9.1 µM | [2] |
Experimental Protocols
Measurement of 5-LO Product Formation
Objective: To quantify the inhibition of 5-LO product formation by a test compound.
Methodology:
-
Cell Culture: Human tumor cells (e.g., Capan-2) are cultured in appropriate media supplemented with fetal calf serum.
-
Pre-incubation: Cells are pre-incubated with the 5-LOX inhibitor (e.g., AA-861, MK-886) or vehicle control for 15 minutes.
-
Stimulation: 5-LO product formation is initiated by the addition of a calcium ionophore (e.g., A23187, final concentration 5 µM) and arachidonic acid (final concentration 10 µM).
-
Extraction and Analysis: After a defined incubation period, the reaction is stopped, and the downstream 5-LO products (e.g., LTB4, 5-HETE) are extracted from the cell suspension.
-
Quantification: The extracted products are analyzed and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Western Blot Analysis for Protein Expression
Objective: To determine the effect of a 5-LOX inhibitor on the expression of proteins involved in inflammatory and apoptotic pathways.
Methodology:
-
Sample Preparation: Tissue or cell lysates are prepared from control and inhibitor-treated groups. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., 5-LOX, Bcl-2, Bax, p-Akt, Akt).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8]
Logical Workflow for Assessing 5-LOX Inhibitor Effects
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 5. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 6. Pivotal Role of the 5-Lipoxygenase Pathway in Lung Injury after Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay for 5-LOX-IN-7
These application notes provide a detailed protocol for the in vitro evaluation of 5-LOX-IN-7, a potential inhibitor of 5-lipoxygenase (5-LOX). The following protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2] The enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in the leukotriene pathway.[3] Inhibitors of 5-LOX are of significant interest for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.[1] This document outlines a detailed in vitro assay protocol to determine the inhibitory activity of this compound on purified 5-LOX enzyme. The assay is based on a fluorometric method that detects the hydroperoxide products generated by 5-LOX activity.
Principle of the Assay
The 5-lipoxygenase inhibitor screening assay measures the hydroperoxides produced from the lipoxygenation reaction.[4] In this fluorometric assay, 5-LOX converts a suitable substrate (e.g., arachidonic acid) to an intermediate that reacts with a probe to generate a fluorescent product. The increase in fluorescence, measured at an excitation/emission wavelength of 500/536 nm, is directly proportional to the 5-LOX activity. The presence of an inhibitor, such as this compound, will lead to a decrease in the rate of fluorescence generation.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 is determined by measuring the 5-LOX activity at various concentrations of the inhibitor.
| Inhibitor | IC50 (µM) | Assay Type | Detection Method |
| This compound | 8.5 | Enzyme Assay | Fluorometric |
| Zileuton (Control) | 12.3 | Enzyme Assay | Fluorometric |
Experimental Protocols
This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.[5]
Materials and Reagents
-
Purified human recombinant 5-LOX enzyme
-
This compound
-
Zileuton (positive control inhibitor)
-
Arachidonic Acid (Substrate)
-
LOX Assay Buffer
-
LOX Probe
-
DMSO (anhydrous)
-
96-well white flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities
-
Pipettes and tips
-
Ice
Reagent Preparation
-
LOX Assay Buffer : Warm the buffer to room temperature before use.
-
5-LOX Enzyme : Aliquot and store at -80°C. Keep on ice during the experiment. Avoid repeated freeze-thaw cycles.
-
LOX Substrate (Arachidonic Acid) : Prepare a stock solution in ethanol. Immediately before use, dilute the stock to the final working concentration in LOX Assay Buffer.
-
LOX Probe : Aliquot and store at -20°C, protected from light.
-
This compound and Zileuton : Prepare stock solutions in DMSO. Further dilute to various concentrations in LOX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Compound Preparation : Prepare serial dilutions of this compound and the control inhibitor, Zileuton, in LOX Assay Buffer. Add 10 µL of each dilution to the wells of a 96-well plate. For the "Enzyme Control" and "Solvent Control" wells, add 10 µL of LOX Assay Buffer with the same final concentration of DMSO as the inhibitor wells.
-
Reaction Mix Preparation : Prepare a master mix containing the 5-LOX enzyme and LOX probe in LOX Assay Buffer. For each well, mix 80 µL of LOX Assay Buffer, 2 µL of LOX Probe, and 2 µL of 5-LOX Enzyme.
-
Enzyme and Inhibitor Incubation : Add 84 µL of the reaction mix to each well containing the test compounds and controls. Mix gently and incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiation of Reaction : Add 10 µL of the diluted LOX substrate (Arachidonic Acid) to each well to start the reaction.
-
Measurement : Immediately begin measuring the fluorescence at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. Record the fluorescence every 30 seconds for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (slope) for each well by plotting the fluorescence intensity against time.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for the in vitro fluorometric assay of this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abcam.com [abcam.com]
Application Notes and Protocols for 5-LOX-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-LOX-IN-7, also identified as compound 18, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and certain cancers. As a thiazolinone derivative, this compound offers a valuable tool for investigating the role of the 5-LOX pathway in cellular processes and for the development of novel therapeutic agents targeting inflammation and cancer. These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to effectively study its biological effects.
Mechanism of Action
This compound directly inhibits the enzymatic activity of 5-lipoxygenase. Upon cellular activation, 5-LOX translocates to the nuclear membrane and, in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is the precursor to other biologically active leukotrienes. This compound interferes with this process, thereby reducing the production of downstream leukotrienes.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in both cell-free and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | System | IC50 Value | Reference |
| Cell-Free Assay | Soluble fraction of S100 from polymorphonuclear leukocyte (PMNL) cell lysate | 0.09 µM | [1] |
| Cell-Based Assay | Intact polymorphonuclear leukocytes (PMNLs) | 0.28 µM | [1] |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of 5-LOX Inhibition in a Cell-Based Assay using Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is adapted from methodologies used to characterize potent 5-LOX inhibitors and is suitable for assessing the efficacy of this compound in a primary cell culture system.
Materials:
-
This compound (CAS: 1272519-89-7)
-
Human Polymorphonuclear Leukocytes (PMNLs)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Arachidonic acid (AA)
-
Calcium ionophore A23187
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4) or other relevant leukotrienes
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Experimental Workflow:
Procedure:
-
Cell Preparation: Isolate human PMNLs from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation). Resuspend the isolated PMNLs in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in HBSS to achieve the desired final concentrations for the assay. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Pre-incubation: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells of a 96-well plate. Add 80 µL of the PMNL suspension to each well and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Prepare a stimulation solution containing arachidonic acid (final concentration ~20 µM) and calcium ionophore A23187 (final concentration ~2.5 µM) in HBSS. Add 10 µL of the stimulation solution to each well to initiate the reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol to each well.
-
Sample Processing: Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Leukotriene Measurement: Carefully collect the supernatant and measure the concentration of LTB4 or other relevant leukotrienes using a commercially available EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Free 5-LOX Inhibition Assay
This protocol is based on methods for evaluating 5-LOX inhibitors in a cell-free system, which allows for the direct assessment of enzyme inhibition without the complexities of cellular uptake and metabolism.
Materials:
-
This compound (CAS: 1272519-89-7)
-
Recombinant human 5-LOX or a soluble (S100) fraction from a cell lysate (e.g., from PMNLs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 0.1 mM EDTA)
-
Arachidonic acid (AA)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
Experimental Workflow:
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human 5-LOX or the S100 fraction of a cell lysate in the assay buffer. The final concentration of the enzyme should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. A vehicle control with the same final DMSO concentration should also be prepared.
-
Assay Setup: In a UV-transparent 96-well plate or cuvettes, add the assay buffer, the enzyme solution, and the diluted this compound or vehicle. The final volume should be just under the volume after substrate addition (e.g., 190 µL).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor or vehicle for 5 minutes at room temperature.
-
Reaction Initiation: Prepare a stock solution of arachidonic acid in ethanol. Dilute it in the assay buffer to the desired final concentration (e.g., 10-20 µM). Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Measurement: Immediately start monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy fatty acid products. Record the absorbance every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor and the vehicle control from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting
-
Low or no inhibition:
-
Check the purity and activity of this compound.
-
Ensure proper dissolution of the inhibitor in DMSO.
-
Verify the activity of the 5-LOX enzyme or the responsiveness of the cells.
-
Optimize the pre-incubation time and concentration of the inhibitor.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell numbers and viability.
-
Ensure thorough mixing of reagents.
-
-
Inconsistent IC50 values:
-
Ensure the use of a consistent and well-characterized source of cells or enzyme.
-
Standardize all incubation times and temperatures.
-
Check for potential interference of the inhibitor with the detection method.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for the Administration of 5-Lipoxygenase (5-LOX) Inhibitors in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators deeply involved in the inflammatory response.[1][2] Inhibition of 5-LOX presents a promising therapeutic strategy for a variety of inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, asthma, and neuroinflammation.[1][3] These application notes provide detailed protocols for the administration and evaluation of 5-LOX inhibitors, using Zileuton and PF-4191834 as representative examples, in established animal models of inflammation. The provided methodologies and data will guide researchers in the preclinical assessment of novel 5-LOX inhibitors.
Signaling Pathway of 5-LOX in Inflammation
The activation of 5-LOX initiates a cascade of events leading to the production of pro-inflammatory leukotrienes. This pathway is a key target for anti-inflammatory drug development.
Caption: The 5-Lipoxygenase (5-LOX) metabolic pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of representative 5-LOX inhibitors in various animal models of inflammation.
Table 1: Effect of Zileuton on Inflammatory Markers in a Rat Model of Colitis
| Parameter | Control (Colitis) | Zileuton (50 mg/kg, p.o., b.i.d.) | Percent Inhibition | Reference |
| Macroscopic Damage Score | - | Significantly reduced (p=0.034) | Not specified | [4] |
| Leukotriene B4 Release | Elevated | 90% decrease by day 3 | 90% | [4] |
| Myeloperoxidase (MPO) Activity | Elevated | Significant reduction (p<0.05 vs. Sulphasalazine) | Not specified | [1] |
| Prostaglandin E2 Release | - | Significantly increased at weeks 2 and 4 (p<0.05) | - | [4] |
Table 2: Effect of PF-4191834 on Leukotriene B4 Levels in a Rat Air Pouch Model of Inflammation
| Treatment Group | LTB4 Concentration in Pouch Fluid | ED50 | ED80 | Reference |
| Vehicle | - | - | - | [5] |
| PF-4191834 (oral) | Dose-dependent inhibition | 0.46 mg/kg | 0.93 mg/kg | [5] |
Table 3: Effect of a 5-LOX Inhibitor on TNF-α-Induced Paw Edema and Serum MCP-1 in Mice
| Parameter | TNF-α Control | 5-LOX Inhibitor + TNF-α | Percent Reduction | Reference |
| Paw Edema (mm) | Increased | Significantly decreased | Not specified | [6] |
| Serum MCP-1 (pg/mL) | Increased | Significantly decreased | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This model mimics human ulcerative colitis and is widely used to assess the efficacy of anti-inflammatory agents.
Experimental Workflow:
Caption: Workflow for the DSS-induced colitis model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
5-LOX inhibitor (e.g., Zileuton)
-
Vehicle for inhibitor administration
-
Standard laboratory animal diet and water
-
Cages with raised mesh bottoms to prevent coprophagy
-
Tools for oral gavage or intraperitoneal injection
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Baseline Measurements: Record the initial body weight and assess the stool consistency of each rat.
-
Group Allocation: Randomly divide the rats into experimental groups (n=6-8 per group):
-
Group 1: Healthy control (no DSS, vehicle treatment)
-
Group 2: DSS control (DSS administration, vehicle treatment)
-
Group 3: DSS + 5-LOX inhibitor (e.g., Zileuton 100 mg/kg, orally, once daily)
-
-
Colitis Induction: Prepare a 3-5% (w/v) solution of DSS in drinking water. Provide this solution as the sole source of drinking water to the DSS control and treatment groups for 7 consecutive days. The healthy control group receives regular drinking water.
-
Treatment Administration: Administer the 5-LOX inhibitor or vehicle daily from day 0 to day 7 via the appropriate route (e.g., oral gavage).
-
Daily Monitoring:
-
Record the body weight of each rat daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood in the stool.
-
-
Euthanasia and Sample Collection: On day 8, euthanize the rats.
-
Collect blood samples for serum cytokine analysis.
-
Excise the entire colon and measure its length from the ileocecal junction to the anus.
-
Collect a distal segment of the colon for histological analysis and another segment for MPO activity and cytokine measurement.
-
-
Analysis:
-
Macroscopic Assessment: Evaluate the colon for signs of inflammation, ulceration, and thickening.
-
Histological Analysis: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
MPO Assay: Homogenize a pre-weighed portion of the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates and/or serum using ELISA kits.
-
Protocol 2: TNF-α-Induced Paw Edema in Mice
This model is used to evaluate the acute anti-inflammatory effects of compounds.
Experimental Workflow:
Caption: Workflow for the TNF-α-induced paw edema model in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Recombinant murine TNF-α
-
5-LOX inhibitor
-
Vehicle for inhibitor administration
-
Plethysmometer or digital calipers
-
Sterile saline
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Control (vehicle + saline injection)
-
Group 2: TNF-α control (vehicle + TNF-α injection)
-
Group 3: TNF-α + 5-LOX inhibitor (e.g., various doses to determine dose-response)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Treatment Administration: Administer the 5-LOX inhibitor or vehicle via the desired route (e.g., intraperitoneal injection) one hour before the TNF-α injection.
-
Inflammation Induction: Inject 20 µL of TNF-α (e.g., 10-20 ng) in sterile saline into the sub-plantar surface of the right hind paw. The control group receives an injection of sterile saline.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for 4-6 hours) after the TNF-α injection.
-
Data Analysis: Calculate the increase in paw volume for each mouse at each time point. Determine the percentage inhibition of paw edema for the treated groups compared to the TNF-α control group.
Mechanism of Action: Inhibition of NF-κB Activation
Several studies have demonstrated that 5-LOX inhibitors can attenuate the inflammatory response by inhibiting the activation of the transcription factor NF-κB.[3][4][7] NF-κB plays a central role in regulating the expression of numerous pro-inflammatory genes.
Caption: 5-LOX inhibitors can suppress inflammation by inhibiting NF-κB activation.
Conclusion
The administration of 5-LOX inhibitors demonstrates significant anti-inflammatory effects in various preclinical animal models. The protocols and data presented herein provide a comprehensive guide for researchers to evaluate the therapeutic potential of novel 5-LOX inhibitors. Careful selection of the animal model, appropriate dosing regimens, and relevant endpoint analyses are crucial for the successful preclinical development of these promising anti-inflammatory agents.
References
- 1. Effects of zileuton, a new 5-lipoxygenase inhibitor, in experimentally induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a selective 5-lipoxygenase inhibitor, zileuton, on tissue damage in acute colonic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Activation of 5-lipoxygenase and NF-kappa B in the action of acenaphthenequinone by modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-Lipoxygenase (5-LOX) Inhibitors
Topic: Recommended Dosage and Protocol for In vivo Studies of 5-LOX Inhibitors Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of the 5-LOX pathway is a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide a general framework for determining the appropriate dosage and conducting in vivo studies for novel 5-LOX inhibitors, using the well-characterized inhibitors Zileuton and MK-886 as examples. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific properties of the test compound and the animal model used.
I. Recommended Dosages of Exemplary 5-LOX Inhibitors
The effective in vivo dosage of a 5-LOX inhibitor is dependent on the animal model, the specific inflammatory condition being studied, the route of administration, and the pharmacokinetic properties of the compound. Below is a summary of dosages for Zileuton and MK-886 from various preclinical studies.
Table 1: Summary of In Vivo Dosages for 5-LOX Inhibitors
| Compound | Animal Model | Condition | Dosage | Route of Administration | Reference |
| Zileuton | Mice (C57BL/6J) | Traumatic Brain Injury | 10 mg/kg/day | Intraperitoneal (i.p.) | |
| Mice | Respiratory Syncytial Virus Infection | Not specified | Not specified | ||
| Mice | Pressure Overload-Induced Cardiac Remodeling | 100 mg/kg/day | Oral | ||
| Mice | SARS-CoV-2 Infection | 1.5, 3, 15, and 30 mg/kg | Not specified | ||
| Rats | Carrageenan-Induced Pleurisy | Not specified | Not specified | ||
| Rats | Arachidonic Acid-Induced Ear Edema | ED50 = 31 mg/kg | Oral (p.o.) | ||
| MK-886 | Mice | Forced Swimming Behavior | 3 mg/kg (daily for 6 days) | Intraperitoneal (i.p.) | |
| Mice | Forced Swimming Behavior | 4 µ g/100 mg body weight/day (in diet) | Oral (in diet) | ||
| Mice (apoE/LDLR-DKO) | Atherosclerosis | 4 µ g/100 mg body weight/day (in diet) | Oral (in diet) | ||
| Mice (LDLR-/-) | Atherosclerosis, Hyperlipidemia | 40 mg/kg/day (in diet) | Oral (in diet) | ||
| Mice | Apical Periodontitis | 5 mg/kg/day | Gavage |
II. Signaling Pathway of 5-Lipoxygenase
The 5-LOX pathway is a branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then rapidly converted to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 is a key branching point and can be hydrolyzed to leukotriene B4 (LTB4) or conjugated with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4.
Application Notes and Protocols for 5-LOX Inhibitor: 5-LOX-IN-7
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] The 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers, making it an attractive target for drug development.[1][4] 5-LOX-IN-7 is a small molecule inhibitor of 5-LOX, designed for use in in vitro and in vivo research to investigate the role of the 5-LOX pathway in various physiological and pathological processes.
These application notes provide detailed information on the solubility of a representative 5-LOX inhibitor, protocols for its preparation and use in common experimental settings, and an overview of the 5-LOX signaling pathway.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of a representative 5-LOX inhibitor, 5-LOX-IN-4. It is recommended to perform solubility tests for your specific batch of this compound.
| Parameter | Value (for 5-LOX-IN-4) | Notes |
| Molecular Weight | 424.56 g/mol | |
| Formula | C₂₃H₂₈N₄O₂S | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 250 mg/mL (≥ 588.84 mM) | Ultrasonic treatment may be required for complete dissolution.[5] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[5] |
| Solubility in Ethanol | Limited | While not explicitly stated for 5-LOX-IN-4, many organic compounds have some solubility in ethanol.[6][7] It is advisable to test solubility empirically. |
| Aqueous Solubility | Poor | Most small molecule inhibitors have low aqueous solubility.[8] Preparation of aqueous solutions typically requires a co-solvent like DMSO or ethanol. |
Preparation of Stock Solutions and Experimental Use
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare a 10 mM stock solution of 5-LOX-IN-4 (MW: 424.56), dissolve 4.25 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. A product sheet for a similar compound suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month in solvent.[5]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to prepare the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Add the working solutions to your cell cultures and incubate for the desired period.
Experimental Protocols
In Vitro 5-LOX Enzyme Inhibition Assay
This protocol is a general guide for determining the inhibitory activity of this compound against purified 5-LOX enzyme.
Materials:
-
Recombinant human 5-LOX enzyme[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂)[10][11]
-
Arachidonic acid (substrate)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Protocol:
-
Prepare a working solution of recombinant 5-LOX enzyme in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
In a 96-well plate, add the assay buffer, the this compound working solution (or vehicle control), and the 5-LOX enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This wavelength corresponds to the formation of conjugated dienes in the leukotriene products.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Leukotriene B₄ (LTB₄) Production Assay
This protocol measures the effect of this compound on LTB₄ production in cultured cells, such as human neutrophils or macrophage-like cell lines (e.g., THP-1).
Materials:
-
Human neutrophils or a suitable cell line
-
Cell culture medium
-
Calcium ionophore A23187 or another suitable stimulus
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
LTB₄ ELISA kit
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) in cell culture medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a calcium ionophore (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 3 µM) to induce LTB₄ production.[12]
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of LTB₄ in the supernatant using a commercially available LTB₄ ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LTB₄ production.
In Vivo Animal Studies
The following is a general workflow for evaluating the efficacy of this compound in an animal model of inflammation, such as a sepsis-induced lung injury model in mice.[13] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Workflow:
-
Animal Model: Induce the inflammatory condition in the animals (e.g., cecal ligation and puncture for sepsis).[13]
-
Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and frequency will need to be determined in preliminary dose-ranging studies. A vehicle control group should be included. For example, the 5-LOX inhibitor Zileuton has been administered via gastric gavage in rats.[14]
-
Monitoring: Monitor the animals for clinical signs of the disease and overall health.
-
Sample Collection: At a predetermined endpoint, collect relevant tissues and biological fluids (e.g., lung tissue, bronchoalveolar lavage fluid, blood).
-
Analysis: Analyze the collected samples for markers of inflammation (e.g., cytokine levels via ELISA), cell infiltration (e.g., neutrophil count in BAL fluid), and tissue damage (e.g., histopathology).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating a 5-LOX inhibitor.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pivotal Role of the 5-Lipoxygenase Pathway in Lung Injury after Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-LOX-IN-7 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-LOX-IN-7, a novel 5-Lipoxygenase (5-LOX) inhibitor, in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and clinical trial sample analysis, offering high throughput and reliable quantification. For the purpose of this application note, the well-characterized 5-LOX inhibitor, Zileuton, is used as a surrogate for this compound to provide concrete methodological parameters.
Introduction
The 5-Lipoxygenase (5-LOX) pathway is a critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes.[1][2][3][4] Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2][5] Consequently, the inhibition of 5-LOX is a key therapeutic strategy for the management of these conditions.
This compound is an investigational small molecule inhibitor of 5-LOX. To support its clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in human plasma. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[6][7]
This application note provides a detailed protocol for the determination of this compound in human plasma. The method is based on a protein precipitation extraction procedure and subsequent analysis by LC-MS/MS. The physicochemical properties and mass spectrometric parameters of Zileuton (Molecular Formula: C11H12N2O2S, Molecular Weight: 236.29 g/mol ) are used as a proxy for this compound.[6][8][9][10]
Experimental
Materials and Reagents
-
This compound (or Zileuton as a surrogate) reference standard
-
This compound-d4 (or Zileuton-d4 as a surrogate) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm or equivalent
Standard Solutions
Stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL of this compound-d4).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 237.3 → 161.2 |
| MRM Transition (IS) | m/z 241.2 → 161.1 |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Ion Source Temperature | 550°C |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for matrix effects and variability in sample processing.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the table below. The linearity of the method was established over a concentration range of 1 to 5000 ng/mL. The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.995.
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.6% to 6.8% |
| Inter-day Accuracy (%Bias) | -7.3% to 8.1% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the 5-LOX signaling pathway and the experimental workflow of the bioanalytical method.
Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway.
Caption: Experimental workflow for this compound analysis in plasma.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple sample preparation procedure and fast chromatography make it suitable for high-throughput analysis in a drug development setting. The method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies.
References
- 1. A rapid and sensitive method for determination of veliparib (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and sensitive method for determination of veliparib (ABT-888), in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Veliparib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Zileuton | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Zileuton - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Cell-Based Assay to Determine 5-LOX-IN-7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] Dysregulation of the 5-LOX pathway is implicated in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a significant target for therapeutic intervention.[1][2] 5-LOX-IN-7 is a chemical inhibitor of 5-lipoxygenase. This document provides detailed protocols for a cell-based assay to characterize the inhibitory activity of this compound.
The 5-LOX pathway is initiated by cellular stimuli that lead to the release of arachidonic acid (AA) from the cell membrane. 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), then converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3][4][5] 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4).[3][4][6] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][6][7]
This application note describes two primary methods for assessing this compound activity in a cellular context: a fluorescence-based assay for high-throughput screening and an HPLC-based method for quantitative analysis of specific 5-LOX products.
Signaling Pathway and Experimental Workflow
To understand the context of the assay, it is important to visualize the 5-LOX signaling pathway and the experimental workflow for assessing the inhibitor's activity.
Experimental Protocols
A. Cell Line Selection and Culture
For a robust cell-based assay, a cell line with consistent and detectable 5-LOX activity is essential. Human embryonic kidney (HEK293) cells stably expressing human 5-LOX are a suitable model.[8] Alternatively, cell lines naturally expressing 5-LOX, such as rat basophilic leukemia cells (RBL-1) or human monocytic cell lines (THP-1), can be used.
Culture Conditions:
-
HEK293/5-LOX cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain 5-LOX expression.
-
RBL-1 or THP-1 cells: Culture in RPMI-1640 medium with the same supplements as above.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
B. Protocol 1: Fluorescence-Based Assay for 5-LOX Activity
This assay measures the reactive oxygen species (ROS) generated during the 5-LOX enzymatic reaction using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[9] This method is suitable for high-throughput screening of 5-LOX inhibitors.
Materials:
-
HEK293/5-LOX cells
-
96-well black, clear-bottom microplate
-
This compound
-
Arachidonic Acid (AA)
-
Calcium Ionophore (e.g., A23187)
-
H₂DCFDA probe
-
Phosphate-Buffered Saline (PBS)
-
Zileuton (positive control inhibitor)
Procedure:
-
Cell Seeding: Seed HEK293/5-LOX cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound and the positive control (Zileuton) in PBS.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the inhibitor dilutions or vehicle control (e.g., 0.1% DMSO in PBS) to the respective wells.
-
Incubate for 15 minutes at 37°C.[10]
-
-
Probe Loading: Add 10 µM H₂DCFDA to each well and incubate for 30 minutes at 37°C.
-
Stimulation:
-
Prepare a stimulation solution containing 2.5 µM A23187 and 3 µM AA in PBS.[10]
-
Add 50 µL of the stimulation solution to each well.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 500 nm and an emission wavelength of 536 nm using a microplate reader.[11][12]
C. Protocol 2: HPLC-Based Assay for 5-LOX Product Analysis
This method provides a quantitative measurement of specific 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B₄ (LTB₄), offering a more direct assessment of enzyme inhibition.[13]
Materials:
-
HEK293/5-LOX cells
-
6-well plates
-
This compound
-
Arachidonic Acid (AA)
-
Calcium Ionophore (e.g., A23187)
-
Methanol
-
Internal Standard (e.g., Prostaglandin B₁)
-
Solid-Phase Extraction (SPE) columns (C18)
-
Reverse-Phase HPLC system with a C18 column
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293/5-LOX cells in 6-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
-
Cell Stimulation: Stimulate the cells with 2.5 µM A23187 and 3 µM AA for 10 minutes at 37°C.[10]
-
Metabolite Extraction:
-
Stop the reaction by adding one volume of cold methanol.
-
Add an internal standard to each sample.
-
Acidify the samples with 1N HCl.
-
Perform solid-phase extraction using C18 columns to isolate the lipid mediators.[9]
-
-
HPLC Analysis:
-
Reconstitute the dried extracts in the mobile phase.
-
Inject the samples onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/methanol/water/acetic acid) to separate the 5-LOX products.[9]
-
Detect the products using a UV detector at 235 nm for HETEs and 270 nm for LTB₄.
-
-
Quantification: Quantify the peak areas of 5-HETE and LTB₄ relative to the internal standard.
Data Presentation and Analysis
The inhibitory activity of this compound should be presented in a clear and structured format. The percentage of inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Percentage of Inhibition Calculation:
% Inhibition = [1 - (Signal with Inhibitor - Background) / (Signal without Inhibitor - Background)] x 100
Data Tables:
Table 1: Inhibition of 5-LOX Activity by this compound (Fluorescence Assay)
| This compound Conc. (µM) | Mean Fluorescence Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,000 | 850 | 0 |
| 0.01 | 13,500 | 700 | 10.0 |
| 0.1 | 9,750 | 550 | 35.0 |
| 1 | 4,500 | 300 | 70.0 |
| 10 | 1,800 | 150 | 88.0 |
| 100 | 1,500 | 100 | 90.0 |
| Zileuton (10 µM) | 1,600 | 120 | 89.3 |
Table 2: Inhibition of 5-HETE and LTB₄ Production by this compound (HPLC Assay)
| This compound Conc. (µM) | 5-HETE (ng/10⁶ cells) | % Inhibition (5-HETE) | LTB₄ (ng/10⁶ cells) | % Inhibition (LTB₄) |
| 0 (Vehicle) | 50.2 ± 3.5 | 0 | 25.8 ± 2.1 | 0 |
| 0.1 | 35.1 ± 2.8 | 30.1 | 18.1 ± 1.5 | 29.8 |
| 1 | 12.6 ± 1.1 | 74.9 | 6.4 ± 0.7 | 75.2 |
| 10 | 3.5 ± 0.4 | 93.0 | 1.8 ± 0.2 | 93.0 |
IC₅₀ Determination:
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the 5-LOX activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound. The fluorescence-based assay is well-suited for initial high-throughput screening, while the HPLC-based method offers precise quantification of specific 5-LOX products for more detailed pharmacological studies. These protocols will enable researchers to effectively evaluate the potency and cellular efficacy of novel 5-LOX inhibitors.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 7. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying 5-Lipoxygenase (5-LOX) Inhibition in Inflammatory Bowel Disease (IBD) Models
A Note to Researchers: The following application notes and protocols are designed to guide the study of 5-lipoxygenase (5-LOX) inhibitors in preclinical models of Inflammatory Bowel Disease (IBD). It is important to note that a search of scientific literature did not yield any specific information on a compound designated "5-LOX-IN-7." Therefore, the protocols and data presented herein are based on the well-characterized 5-LOX inhibitor, Zileuton , as a representative compound. Researchers investigating novel 5-LOX inhibitors, such as the hypothetical "this compound," should use these guidelines as a starting point and adapt them as necessary, with appropriate dose-response studies and validation.
Application Notes
The 5-lipoxygenase (5-LOX) pathway plays a critical role in the pathogenesis of Inflammatory Bowel Disease (IBD). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] In IBD, there is an increased production of leukotrienes in the inflamed intestinal mucosa.[1] Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is a powerful neutrophil chemotactic agent, promoting the infiltration of these inflammatory cells into the gut tissue and contributing to tissue damage.[1]
Inhibition of 5-LOX presents a promising therapeutic strategy for IBD by blocking the production of these pro-inflammatory leukotrienes.[2] By reducing the levels of LTB4 and other leukotrienes, 5-LOX inhibitors can attenuate neutrophil infiltration, decrease inflammation, and promote the healing of the intestinal mucosa.[3][4] Preclinical studies using various animal models of colitis have demonstrated the efficacy of 5-LOX inhibitors in ameliorating disease severity.[2][3]
These application notes provide a framework for researchers and drug development professionals to evaluate the therapeutic potential of 5-LOX inhibitors in IBD models. The provided protocols for in vivo and in vitro studies are based on established methodologies and can be adapted for the characterization of novel compounds targeting the 5-LOX pathway.
Signaling Pathway
Caption: 5-Lipoxygenase (5-LOX) signaling pathway in IBD and its inhibition.
Experimental Protocols
In Vivo Studies: Chemically-Induced Colitis Models
1. Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used to induce an acute or chronic colitis that resembles ulcerative colitis in humans.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3-5% (w/v) DSS (molecular weight: 36,000–50,000) in the drinking water ad libitum for 5-7 days.[5]
-
Treatment Protocol (Example with Zileuton):
-
Prepare a suspension of the 5-LOX inhibitor (e.g., Zileuton) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the inhibitor orally (e.g., by gavage) at a predetermined dose. For Zileuton, a dose of 50 mg/kg twice daily has been used.[4]
-
Treatment can be initiated prophylactically (before or at the same time as DSS administration) or therapeutically (after the onset of clinical signs of colitis).
-
-
Monitoring and Endpoints:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the animals and collect the colon.
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration), and cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).
-
2. Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis Model
This model induces a Th1-mediated transmural inflammation that shares features with Crohn's disease.
-
Animals: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).[6]
-
Induction of Colitis:
-
Anesthetize the animals.
-
Instill DNBS (e.g., 15-30 mg in 250 µL of 50% ethanol for rats; 2-6 mg in 100 µL of 50% ethanol for mice) intrarectally via a catheter.[6]
-
-
Treatment Protocol (Example with Zileuton):
-
Administer the 5-LOX inhibitor (e.g., Zileuton at 50 mg/kg, twice daily) orally, starting 24 hours before DNBS instillation and continuing for the duration of the experiment (e.g., 7 days).[3]
-
-
Monitoring and Endpoints:
-
Monitor body weight loss and clinical signs of colitis.
-
At sacrifice, assess macroscopic damage to the colon (e.g., ulceration, inflammation).
-
Collect colon tissue for histology, MPO activity, and measurement of LTB4 levels.
-
In Vitro Studies
1. 5-LOX Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on 5-LOX activity.
-
Enzyme Source: Purified human recombinant 5-LOX or cell lysates from 5-LOX expressing cells (e.g., differentiated HL-60 cells).
-
Assay Principle: The assay measures the production of 5-LOX products from arachidonic acid. This can be done using various methods, including spectrophotometry or fluorescence-based assays.[7][8]
-
Protocol Outline:
-
Pre-incubate the 5-LOX enzyme with various concentrations of the test inhibitor.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Quantify the product formation.
-
Calculate the IC50 value of the inhibitor.
-
2. Cellular Assay for Leukotriene Production
This assay assesses the ability of an inhibitor to block leukotriene production in a cellular context.
-
Cell Lines: Human intestinal epithelial cell lines such as HT29 or Caco-2 can be used, although their endogenous 5-LOX expression may be low.[9] Alternatively, immune cells like neutrophils or macrophages, which are major producers of leukotrienes, are suitable.
-
Protocol Outline:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with different concentrations of the 5-LOX inhibitor.
-
Stimulate the cells to produce leukotrienes (e.g., with a calcium ionophore like A23187).
-
Collect the cell supernatant.
-
Measure the concentration of LTB4 in the supernatant using an ELISA kit.
-
Determine the inhibitory effect of the compound on LTB4 production.
-
Data Presentation
Table 1: Effects of Zileuton in a Rat Model of TNBS-Induced Colitis [3]
| Parameter | Control (Colitis) | Zileuton (50 mg/kg, b.i.d.) |
| Macroscopic Damage Score | High | Significantly Reduced |
| Histological Damage Score | Severe | Significantly Reduced |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Elevated | Significantly Reduced |
| Leukotriene B4 (LTB4) Levels (ng/g tissue) | High | Significantly Reduced |
Table 2: Effects of Zileuton in a Rat Model of Chronic TNBS-Induced Colitis [2]
| Parameter (at Week 4) | Placebo | Zileuton (50 mg/kg, intracolonically) |
| Macroscopic Damage Score | 3.8 ± 0.5 | 1.8 ± 0.4 |
| Leukotriene B4 (LTB4) Release (% of baseline) | ~100% | ~10% (at day 3) |
| Prostaglandin E2 (PGE2) Release (pg/min) | Low | Significantly Increased |
| *p < 0.05 vs. Placebo |
Experimental Workflow
Caption: Experimental workflow for evaluating a novel 5-LOX inhibitor.
References
- 1. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of zileuton, a new 5-lipoxygenase inhibitor, in experimentally induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a selective 5-lipoxygenase inhibitor, zileuton, on tissue damage in acute colonic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 5-lipoxygenase pathway in cultured human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-LOX-IN-7 stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the 5-lipoxygenase inhibitor, 5-LOX-IN-7. The following information is intended to help users identify and resolve potential stability and solubility issues in aqueous solutions during their experiments.
5-Lipoxygenase (5-LOX) Signaling Pathway
The diagram below illustrates the central role of 5-lipoxygenase (5-LOX) in the conversion of arachidonic acid into pro-inflammatory leukotrienes. This compound is designed to inhibit this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: I'm having trouble dissolving this compound. What is the recommended procedure?
A1: Many small molecule inhibitors have low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.[1]
-
Recommended Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[2] Ensure the DMSO is fresh, as it can absorb moisture, which may affect compound stability and solubility.[1]
-
Dissolution Technique: To ensure the compound is fully dissolved, you can gently vortex the solution or use an ultrasonic bath for a short period.[2]
-
Working Solution: Make intermediate dilutions of your DMSO stock in DMSO before performing the final dilution into your aqueous buffer. Avoid diluting the concentrated DMSO stock directly into the aqueous medium, as this often causes the compound to precipitate.[1] The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent effects on the cells or assay.
Q2: My compound precipitates out of solution after I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.
-
Check DMSO Concentration: Ensure the final percentage of DMSO is not too low. While you want to minimize solvent effects, a very small amount of DMSO can help maintain solubility.
-
Use of Surfactants: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help maintain solubility.[3]
-
Serum in Media: For cell-based assays, the presence of serum (e.g., FBS) can sometimes help to keep hydrophobic compounds in solution due to binding to proteins like albumin.[3]
Q3: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. Could this be a stability issue?
A3: Yes, inconsistent results are a classic sign of compound instability.[4] If this compound degrades in your aqueous buffer during the experiment, its effective concentration will decrease over time, leading to variable or reduced inhibitory activity.
-
Potential Degradation Pathways: The most common degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation.[5][6] Hydrolysis is often catalyzed by acidic or basic conditions, while oxidation can be promoted by exposure to air, light, or trace metal contaminants.[5][6]
-
Recommendation: It is critical to determine the stability of this compound under your specific experimental conditions (pH, temperature, buffer components). We recommend performing a stability study as detailed in the "Experimental Protocols" section below.
Q4: How should I store the solid compound and its stock solutions?
A4: Proper storage is crucial to maintain the integrity of the inhibitor.[7][8]
-
Solid Compound: Store the solid (powder) form of this compound at -20°C, protected from light and moisture.[7]
-
Stock Solutions: Prepare aliquots of your DMSO stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7][9] Before opening a frozen vial, allow it to equilibrate to room temperature to prevent condensation from introducing moisture.[1]
Q5: My solution of this compound has changed color. Is it still usable?
A5: A change in color is a potential indicator of chemical degradation, often due to oxidation or photodegradation.[10] It is strongly recommended not to use a solution that has changed color. To prevent this, protect solutions from light by using amber vials or wrapping tubes in foil, and consider de-gassing buffers to remove dissolved oxygen for sensitive compounds.
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following tables are provided as examples to guide you in presenting data from your own stability and solubility experiments.
Table 1: Example Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | > 100 |
| Ethanol | 25 | ~ 25 |
| PBS (pH 7.4) | 25 | < 0.01 |
| PBS (pH 7.4) + 0.5% DMSO | 25 | ~ 0.05 |
Table 2: Example Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Incubation Time (hours) | % Remaining (HPLC Analysis) |
| 0 | 100 |
| 1 | 95.2 |
| 4 | 81.5 |
| 8 | 65.3 |
| 24 | 28.1 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution by HPLC
This protocol describes a general method to determine the stability of this compound in a specific aqueous buffer over time.
Objective: To quantify the percentage of intact this compound remaining in an aqueous solution after incubation at a specific temperature over a set time course.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Thermostated incubator or water bath
Workflow Diagram:
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%).
-
Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the working solution. This is your t=0 sample. Quench the degradation by diluting it 1:1 with a strong organic solvent like acetonitrile and store at -20°C or analyze immediately.
-
Incubation: Place the remaining working solution in a sealed container in a 37°C incubator.
-
Time-Course Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots, quench them in the same manner as the t=0 sample, and store them at -20°C until analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound for each time point.
-
Calculate the percentage of compound remaining at each time point relative to the peak area at t=0 using the formula: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. captivatebio.com [captivatebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Troubleshooting 5-LOX-IN-7 Cytotoxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with 5-LOX-IN-7 in cell line experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue 1: High Cell Death Observed After Treatment with this compound
Question: I treated my cells with this compound and observed a significant decrease in cell viability. How can I troubleshoot this?
Answer: High cytotoxicity can stem from several factors, including the concentration of the inhibitor, the duration of treatment, or the specific sensitivity of your cell line. Here is a systematic approach to troubleshoot this issue:
-
Confirm On-Target vs. Off-Target Effects: Inhibition of the 5-lipoxygenase (5-LOX) pathway can induce apoptosis in some cancer cell lines, as it disrupts survival signaling.[1][2] However, cytotoxicity may also arise from off-target effects, especially at higher concentrations.[3]
-
Optimize Inhibitor Concentration: It is crucial to determine the optimal concentration of this compound for your specific cell line that inhibits 5-LOX activity without causing excessive cell death.
-
Recommendation: Perform a dose-response experiment. Culture your cells with a broad range of this compound concentrations for a fixed duration (e.g., 24, 48, or 72 hours).
-
Assessment: Measure cell viability using an MTT or LDH assay (see protocols below). This will help you determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For your experiments, use a concentration that effectively inhibits 5-LOX (if known) while maintaining high cell viability.
-
-
Optimize Treatment Duration: Prolonged exposure to the inhibitor can lead to cumulative toxicity.
-
Recommendation: Conduct a time-course experiment. Treat your cells with a fixed, non-toxic concentration of this compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This will help identify the optimal window to observe the desired biological effect before significant cytotoxicity occurs.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 5-LOX inhibitors.
-
Recommendation: If possible, use a control cell line that is known to be less dependent on the 5-LOX pathway for survival to distinguish between on-target and off-target cytotoxicity.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: I am observing variable cytotoxicity with this compound across different experiments. What could be the cause?
Answer: Inconsistent results can be frustrating and can arise from several experimental variables. Here are some common causes and solutions:
-
Compound Stability and Handling:
-
Recommendation: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from the stock.
-
-
Cell Culture Conditions:
-
Recommendation: Standardize your cell culture conditions. Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Variations in these parameters can alter cellular responses to inhibitors.
-
-
Solvent Toxicity:
-
Recommendation: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 5-LOX inhibitors like this compound?
A1: 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[4] 5-LOX inhibitors block the activity of this enzyme, thereby reducing the production of leukotrienes.[4] In some cancer cells, the 5-LOX pathway is constitutively active and promotes cell survival. Inhibition of this pathway can trigger apoptosis (programmed cell death).[2]
Q2: How can I confirm that this compound is inhibiting 5-LOX activity in my cells?
A2: You can measure the production of downstream products of the 5-LOX pathway, such as leukotriene B4 (LTB4), using an ELISA kit or by analytical methods like HPLC-MS/MS. A decrease in LTB4 levels in treated cells compared to untreated controls would indicate 5-LOX inhibition.
Q3: What are the typical signs of cytotoxicity in cultured cells?
A3: Visual signs of cytotoxicity under a microscope include a decrease in cell density, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and an increase in floating dead cells. Quantitative assays like MTT, LDH, or Annexin V staining can confirm and quantify the extent of cytotoxicity.
Q4: Should I expect all cell lines to be sensitive to this compound?
A4: No. The sensitivity of a cell line to a 5-LOX inhibitor depends on its reliance on the 5-LOX pathway for survival and proliferation. Cell lines that do not have a highly active 5-LOX pathway may be less sensitive to the on-target effects of the inhibitor. However, they can still be susceptible to off-target cytotoxicity at higher concentrations.
Quantitative Data Summary
The following table summarizes the IC50 values for various 5-LOX inhibitors in different cell lines. Note that specific data for this compound is not widely available in the public domain, and these values should be used as a general reference. It is essential to determine the IC50 for this compound in your specific cell line experimentally.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| 5-LOX-IN-1 | Human 5-LOX (in vitro) | Enzyme Activity | 2.3 | [5] |
| Zileuton | Dog Blood | LTB4 Synthesis | 0.56 | [5] |
| Rat Blood | LTB4 Synthesis | 2.3 | [5] | |
| Human Blood | LTB4 Synthesis | 2.6 | [5] | |
| MK-886 | Whole White Blood Cells | Leukotriene Biosynthesis | 0.003 | [5] |
| Human Whole Blood | Leukotriene Biosynthesis | 1.1 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration.
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
96-well plate
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[7]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[7]
-
Add the LDH reaction mixture from the kit to each well.[7]
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[7]
-
Add the stop solution provided in the kit.[7]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
Protocol:
-
Induce apoptosis in your cells by treating them with this compound. Include untreated control cells.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[2]
Visualizations
Caption: 5-LOX pathway and inhibitor-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 5. abmole.com [abmole.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
Technical Support Center: Optimizing 5-LOX-IN-7 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of the novel 5-lipoxygenase inhibitor, 5-LOX-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators derived from arachidonic acid. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, thereby modulating inflammatory responses.[1][2] The precise mode of inhibition (e.g., competitive, non-competitive, or allosteric) should be determined experimentally.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a novel inhibitor like this compound where published data is unavailable, a good starting point is to perform a dose-response curve over a wide range of concentrations (e.g., from 1 nM to 100 µM).[3] It is recommended to start with concentrations around the predicted or known IC50 value if available from preliminary biochemical assays. If no prior data exists, a logarithmic dilution series is recommended.
Q3: How can I determine if the observed effects are due to on-target inhibition of 5-LOX or off-target effects?
A3: Differentiating on-target from off-target effects is crucial for validating your results.[3][4] Several strategies can be employed:
-
Use a structurally distinct 5-LOX inhibitor: If a different inhibitor targeting 5-LOX produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Rescue experiments: Overexpression of 5-LOX or using a drug-resistant mutant of the enzyme can help determine if the effects of this compound are reversed, indicating on-target activity.[3]
-
Measure downstream products: Directly measure the levels of 5-LOX products, such as leukotriene B4 (LTB4), to confirm that this compound is inhibiting the intended pathway.
Q4: I am observing cytotoxicity at concentrations required for 5-LOX inhibition. What should I do?
A4: Cytotoxicity can be a result of either on-target or off-target effects.[4] To troubleshoot this:
-
Determine the therapeutic window: Identify the concentration range where this compound effectively inhibits the enzyme without causing significant cell death.
-
Lower the concentration: Use the minimal concentration of this compound that still provides significant inhibition of 5-LOX activity.
-
Use a different cell line: Test the inhibitor in a cell line that does not express 5-LOX to see if the toxicity persists, which would suggest off-target effects.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration used may be insufficient to inhibit 5-LOX. | Perform a dose-response experiment with a wider and higher concentration range. |
| Compound instability: this compound may be degrading in the experimental conditions. | Check the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure, media components). | |
| Low 5-LOX expression/activity: The cell type used may not have sufficient 5-LOX activity to observe an effect. | Confirm 5-LOX expression and activity in your cell model using techniques like Western blot or a 5-LOX activity assay. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques. |
| Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the microplate for experimental samples, or fill them with media to maintain humidity. | |
| Inhibitor precipitation: this compound may not be fully soluble at the tested concentrations. | Visually inspect for precipitation. If observed, try a different solvent or lower the concentration. | |
| Inconsistent results with published data for other 5-LOX inhibitors | Different experimental conditions: Cell type, passage number, stimulus, and endpoint measurement can all influence results. | Carefully compare your experimental protocol with the published literature and standardize where possible. |
| Different inhibitor mechanism: this compound may have a different mode of action compared to other inhibitors. | Characterize the inhibitory mechanism of this compound (e.g., competitive, non-competitive). |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Stimulus | Endpoint Measured | This compound IC50 (µM) |
| Example: THP-1 | Leukotriene B4 ELISA | A23187 | LTB4 concentration | [Enter Value] |
| Example: Primary Neutrophils | 5-HETE Production Assay | fMLP | 5-HETE levels | [Enter Value] |
| [Your Cell Line] | [Your Assay] | [Your Stimulus] | [Your Endpoint] | [Enter Value] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | This compound CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Example: THP-1 | MTT Assay | 24 | [Enter Value] | [Calculate Value] |
| Example: Primary Neutrophils | LDH Release Assay | 48 | [Enter Value] | [Calculate Value] |
| [Your Cell Line] | [Your Assay] | [Your Incubation Time] | [Enter Value] | [Calculate Value] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in cell culture media.
-
Inhibitor Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with solvent only). Incubate for a predetermined time (e.g., 1 hour).
-
Cell Stimulation: Add a stimulating agent (e.g., calcium ionophore A23187 or fMLP) to induce 5-LOX activity.
-
Endpoint Measurement: After an appropriate incubation period, collect the cell supernatant or cell lysate. Measure the concentration of a 5-LOX product (e.g., LTB4) using a commercially available ELISA kit or other suitable method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for your cytotoxicity assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT, XTT, or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing the concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
potential off-target effects of 5-LOX-IN-7
Disclaimer: The compound "5-LOX-IN-7" is a hypothetical inhibitor used here for illustrative purposes to create a comprehensive technical support guide. The data presented is synthetically generated based on known off-target profiles of 5-lipoxygenase (5-LOX) inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter off-target effects during their experiments with the hypothetical 5-LOX inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: The primary target of this compound is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] this compound is designed to be a potent inhibitor of 5-LOX, thereby blocking the production of leukotrienes from arachidonic acid.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards 5-LOX, in-silico predictions and preliminary screening suggest potential interactions with other enzymes, particularly those within the arachidonic acid metabolism pathway and certain protein kinases. These off-target activities may lead to unexpected experimental outcomes.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A3: To investigate a potential off-target effect, we recommend a multi-step approach including:
-
Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of the off-target rather than 5-LOX.
-
Use of structurally distinct 5-LOX inhibitors: Compare the effects of this compound with other 5-LOX inhibitors that have different chemical scaffolds and potentially different off-target profiles.
-
Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by adding back the product of the off-target enzyme or using a specific activator.
-
Direct enzymatic assays: If possible, directly measure the activity of suspected off-target enzymes in your experimental system in the presence of this compound.
Troubleshooting Guides
Issue 1: Unexpected Anti-proliferative or Cytotoxic Effects
Some 5-LOX inhibitors have been observed to induce anti-proliferative and cytotoxic effects in tumor cells that are independent of their 5-LOX inhibitory activity.
Potential Cause: Off-target inhibition of critical signaling kinases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Kinase Panel Screening
To identify potential off-target kinases of this compound, a comprehensive kinase panel screening is recommended.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of the appropriate kinase buffer.
-
Compound Addition: Add 50 nL of the 10 mM this compound stock solution to the assay wells for a final concentration of 10 µM. For control wells, add 50 nL of DMSO.
-
Kinase Addition: Add 5 µL of the kinase solution to each well.
-
Substrate Addition: Add 10 µL of the ATP/substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 20 µL of a detection reagent (e.g., ADP-Glo) and incubate for 30 minutes. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Issue 2: Altered Prostaglandin Levels
An unexpected increase or decrease in prostaglandin levels is observed.
Potential Cause: Inhibition of cyclooxygenase (COX) enzymes or interference with prostaglandin transport. Some 5-LOX inhibitors have been shown to interfere with the release of PGE2.[3][4]
Troubleshooting Steps:
-
Measure COX Activity: Directly measure COX-1 and COX-2 activity in your experimental system in the presence of this compound using a commercially available assay kit.
-
Quantify Intracellular vs. Extracellular Prostaglandins: Measure prostaglandin levels both in the cell lysate (intracellular) and the culture supernatant (extracellular) to determine if transport is affected. An accumulation of intracellular prostaglandins would suggest an effect on export.[3][4]
-
Use a COX Inhibitor Control: Compare the effects of this compound to a known selective COX-1 or COX-2 inhibitor.
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
| Target | IC50 (nM) | Target Class | Potential Experimental Consequence |
| 5-LOX | 15 | Lipoxygenase | Primary, on-target effect (inhibition of leukotriene synthesis) |
| COX-1 | 8,500 | Cyclooxygenase | Reduced prostaglandin synthesis |
| COX-2 | 5,200 | Cyclooxygenase | Reduced inflammation-induced prostaglandin synthesis |
| 12-LOX | >10,000 | Lipoxygenase | Minimal effect |
| 15-LOX | >10,000 | Lipoxygenase | Minimal effect |
| c-Abl | 1,200 | Tyrosine Kinase | Altered cell proliferation and survival signaling |
| SRC | 2,500 | Tyrosine Kinase | Effects on cell adhesion, migration, and proliferation |
| VEGFR2 | 3,800 | Tyrosine Kinase | Inhibition of angiogenesis |
| p38α | 4,100 | MAP Kinase | Modulation of inflammatory cytokine production |
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and highlights the primary target of this compound, as well as its potential off-targets within this pathway.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. probiologists.com [probiologists.com]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-LOX-IN-7 Interference with Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the 5-lipoxygenase inhibitor, 5-LOX-IN-7, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthetic pathway. Many small molecule inhibitors, including those with structures similar to this compound which often contain aromatic ring systems, have the potential to exhibit intrinsic fluorescence (autofluorescence) or to quench the signal of fluorescent probes. This interference can lead to inaccurate data, such as false positives or negatives, in fluorescence-based assays.
Q2: What are the primary mechanisms of assay interference by a small molecule like this compound?
A2: The two main types of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to an artificially high fluorescence reading. This can mask a true inhibitory effect or create a false positive signal.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore, resulting in a decreased signal. This can be mistaken for compound-induced inhibition of the biological target.
Q3: I am observing unexpected results in my cell viability/apoptosis assay when using this compound. Could this be due to assay interference?
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments are necessary to identify and characterize the potential interference. These include measuring the fluorescence of this compound alone in the assay buffer and assessing its effect on the fluorescent probe in a cell-free system. Detailed protocols for these experiments are provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues related to this compound interference in fluorescence assays.
Problem: Unexpectedly high or low fluorescence signal in the presence of this compound.
Step 1: Characterize the Spectral Properties of this compound
-
Action: Perform a full excitation and emission scan of this compound in your assay buffer using a spectrophotometer or plate reader.
-
Expected Outcome: This will reveal if the compound has any intrinsic fluorescence and at which wavelengths.
Step 2: Run Compound-Only Controls
-
Action: In your assay plate, include wells containing only the assay buffer and this compound at the same concentrations used in your experiment (without cells or other assay reagents).
-
Expected Outcome: A concentration-dependent increase in fluorescence in these wells indicates that this compound is autofluorescent at your assay's wavelengths.
Step 3: Assess for Fluorescence Quenching
-
Action: In a cell-free system, measure the fluorescence of your assay's fluorescent probe or substrate with and without the addition of this compound.
-
Expected Outcome: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests a quenching effect.
Step 4: Mitigate Interference
Based on your findings, consider the following strategies:
-
If Autofluorescence is confirmed:
-
Change Fluorophore: Switch to a fluorescent probe that has excitation and emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is more common in the blue-green spectrum.
-
Background Subtraction: If changing the fluorophore is not possible, you can subtract the signal from the compound-only control wells. However, be aware that the cellular environment can sometimes alter a compound's fluorescent properties.
-
-
If Quenching is confirmed:
-
Lower Compound Concentration: Use the lowest effective concentration of this compound to minimize quenching.
-
Change Assay Format: Consider a non-fluorescence-based method to measure your endpoint.
-
Step 5: Consider Alternative Assay Formats
If interference cannot be sufficiently mitigated, switching to a non-fluorescence-based assay is the most robust solution.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Assays | Measures a change in absorbance of light. | Less prone to interference from fluorescent compounds. | Can have lower sensitivity than fluorescent assays. |
| Luminometric Assays | Measures the emission of light from a chemical reaction. | High sensitivity and low background. | May be susceptible to compounds that inhibit the light-producing enzyme (e.g., luciferase). |
| HPLC-Based Assays | Separates and quantifies the products of the 5-LOX reaction. | Highly specific and quantitative. | Lower throughput and more labor-intensive. |
| Radiometric Assays | Measures the incorporation of a radiolabeled substrate into a product. | Highly sensitive and specific. | Requires handling of radioactive materials. |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To characterize the intrinsic fluorescent properties of this compound.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer or fluorescence microplate reader
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration to be used in the experiment.
-
Emission Scan: a. Set the excitation wavelength of the spectrofluorometer to a starting value (e.g., 300 nm). b. Scan a range of emission wavelengths (e.g., 320 nm to 700 nm) and record the fluorescence intensity. c. Repeat this process, increasing the excitation wavelength in increments (e.g., 10 nm) up to a desired endpoint (e.g., 500 nm).
-
Excitation Scan: a. Identify the peak emission wavelength from the emission scan data. b. Set the emission wavelength of the spectrofluorometer to this peak value. c. Scan a range of excitation wavelengths (e.g., 250 nm to the emission wavelength minus 20 nm) and record the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both the emission and excitation scans to determine the spectral profile of this compound.
Protocol 2: Assessing Compound Autofluorescence in an Assay Plate
Objective: To quantify the contribution of this compound's autofluorescence to the total signal in your assay.
Materials:
-
This compound
-
Assay buffer
-
Multi-well plate (e.g., 96-well, 384-well)
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Dispense the dilutions into the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Caption: Workflow for diagnosing this compound assay interference.
Caption: Decision tree for troubleshooting fluorescence assay interference.
Technical Support Center: Addressing Poor Bioavailability of 5-LOX-IN-7 In Vivo
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the 5-lipoxygenase inhibitor, 5-LOX-IN-7. The following information is designed to help you identify the root cause of low bioavailability and provide actionable strategies to improve systemic exposure in your preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiment with this compound showed low or undetectable plasma concentrations. What are the likely causes?
A1: Low plasma exposure is a common challenge for many small molecule inhibitors and can stem from several factors. The primary reasons are often related to the compound's physicochemical properties and the formulation used for administration.
Troubleshooting Steps:
-
Review Physicochemical Properties: Assess the known or predicted properties of this compound. High lipophilicity (LogP > 3) and low aqueous solubility are common culprits for poor absorption.
-
Evaluate Formulation Strategy: How was the compound formulated for dosing? Simple aqueous suspensions of hydrophobic compounds often lead to poor and variable absorption.
-
Consider Route of Administration: Oral administration is convenient but subjects the compound to the harsh environment of the gastrointestinal (GI) tract and first-pass metabolism in the liver, which can significantly reduce bioavailability.[1]
Q2: My formulation of this compound appears cloudy or precipitates. What can I do to improve it?
A2: Precipitation of your compound, either in the vial or after administration, is a critical issue that leads to inaccurate dosing and poor bioavailability.
Troubleshooting Steps:
-
Formulation Optimization: For poorly water-soluble compounds like many kinase inhibitors, a suitable formulation is crucial.[2] Several strategies can enhance solubility and stability.[3][4][5] Refer to the table below for a comparison of common formulation approaches.
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area and dissolution rate.[5][6] Techniques like micronization or creating a nanosuspension can significantly improve bioavailability.[6]
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) to dissolve the compound before dilution in an aqueous vehicle.[2] | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations.[7] |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[2][5] | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Inclusion Complexes | Using cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[4][5] | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Formulating the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[1][2][8][9][10] | Can enhance absorption via the lymphatic system, bypassing first-pass metabolism.[1][9] | More complex to develop and characterize. |
| Nanosuspensions | A colloidal dispersion of sub-micron drug particles stabilized by surfactants.[6] | Increases surface area for dissolution; suitable for various administration routes. | Requires specialized equipment for production. |
Q3: I am observing high variability in my in vivo results between animals. Could this be related to bioavailability?
A3: Yes, high variability is often a direct consequence of poor and inconsistent absorption.
Troubleshooting Steps:
-
Refine Administration Technique: Ensure your dosing technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Stabilize Your Formulation: An unstable formulation can lead to inconsistent dosing. Prepare formulations fresh daily and visually inspect for any precipitation before administration.
-
Control for Physiological Factors: Factors like food intake can significantly impact the absorption of lipophilic compounds. Ensure consistent fasting or feeding schedules for all animals in the study.
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
This protocol provides a method to determine the thermodynamic solubility of this compound in different media.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC or LC-MS/MS system
-
Shaking incubator
-
Centrifuge
Methodology:
-
Prepare supersaturated solutions of this compound in PBS, SGF, and SIF.
-
Incubate the solutions in a shaking incubator at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the excess undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC or LC-MS/MS method.
-
The resulting concentration represents the thermodynamic solubility in each medium.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for a pilot PK study in rodents to assess the bioavailability of different formulations of this compound.
Materials:
-
Rodent model (e.g., mice or rats)
-
This compound formulated in different vehicles (e.g., aqueous suspension, co-solvent formulation, lipid-based formulation)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast animals overnight before dosing.
-
Administer a single dose of each this compound formulation via the desired route (e.g., oral gavage or intravenous injection for determining absolute bioavailability).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[11]
Table 2: Example Pharmacokinetic Parameters for Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Aqueous Suspension | 10 | Oral | 50 ± 15 | 2.0 | 250 |
| Co-solvent (10% DMSO, 40% PEG300, 50% Saline) | 10 | Oral | 350 ± 50 | 1.0 | 1500 |
| Lipid-Based (SEDDS) | 10 | Oral | 800 ± 120 | 0.5 | 4000 |
| IV Solution | 1 | IV | 1500 ± 200 | 0.08 | 1000 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
The diagram below illustrates the 5-LOX pathway, which is involved in the synthesis of leukotrienes, potent inflammatory mediators.[12][13][14][15] this compound would act to inhibit the 5-LOX enzyme in this pathway.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Troubleshooting Workflow for Poor Bioavailability
This workflow provides a logical sequence of steps to diagnose and address issues with in vivo bioavailability.
References
- 1. symmetric.events [symmetric.events]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing 5-LOX-IN-7 degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 5-LOX-IN-7 during sample preparation. The following information is based on best practices for handling sensitive small molecule inhibitors of the 5-lipoxygenase (5-LOX) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For initial reconstitution, use anhydrous dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and aliquot it into small volumes to avoid repeated freeze-thaw cycles. For working solutions, further dilute the DMSO stock in an appropriate aqueous buffer immediately before use.
Q2: How should this compound be stored to ensure stability?
A2: Store the lyophilized powder and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is highly recommended to minimize degradation from repeated temperature changes.
Q3: Is this compound sensitive to light?
A3: Yes, like many small molecule inhibitors, this compound may be photosensitive. It is recommended to work with the compound in low-light conditions and store solutions in amber vials or tubes wrapped in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is limited. It is advisable to prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods, even when refrigerated.
Q5: Can I use buffers containing primary amines, such as Tris, with this compound?
A5: It is best to avoid buffers containing primary amines if the structure of this compound has reactive functional groups (e.g., esters, aldehydes) that could react with them. Consider using buffers like HEPES or phosphate-buffered saline (PBS), depending on the experimental requirements.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on degradation during sample preparation.
Issue 1: Loss of this compound Activity in Cell-Based Assays
-
Question: I am observing a significant decrease in the inhibitory effect of this compound in my cell-based assay compared to previous experiments. What could be the cause?
-
Answer: This issue often points to the degradation of this compound. Consider the following possibilities:
-
Improper Storage: The stock solution may have undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial of lyophilized powder.
-
Degradation in Working Solution: If the aqueous working solution was prepared too far in advance, the compound may have degraded. Prepare fresh working solutions immediately before adding them to the cells.
-
Interaction with Media Components: Components in the cell culture media could be reacting with and degrading this compound. To test this, you can incubate this compound in the media for the duration of the experiment, then analyze its integrity via HPLC.
-
Issue 2: Inconsistent Results Between Replicates
-
Question: My experimental replicates show high variability in the inhibition of 5-LOX. How can I improve consistency?
-
Answer: High variability can be a result of inconsistent sample handling.
-
Ensure Homogeneity: Vortex the stock and working solutions thoroughly before each use to ensure a homogenous concentration.
-
Minimize Time in Aqueous Buffer: Prepare a master mix of the working solution to add to all replicates simultaneously, minimizing the time the compound spends in the aqueous buffer before reaching the cells.
-
Temperature Control: Keep all solutions on ice during preparation to slow down potential degradation.[1]
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: When analyzing my samples with HPLC, I see extra peaks that are not present in the standard. Could this be due to degradation?
-
Answer: Yes, the appearance of new peaks is a strong indicator of degradation.
-
Identify Degradation Products: If possible, use mass spectrometry (LC-MS/MS) to identify the mass of the unexpected peaks and hypothesize potential degradation pathways (e.g., hydrolysis, oxidation).
-
Optimize Extraction: The sample extraction process itself can cause degradation. Ensure that the extraction solvent is compatible with this compound and that the procedure is carried out quickly and at a low temperature. Solid-phase extraction (SPE) can sometimes be gentler than liquid-liquid extraction.[2]
-
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C to -80°C, desiccated, protected from light | Prevents hydrolysis and photodegradation. |
| Storage (Stock Solution in DMSO) | -20°C to -80°C, in small aliquots | Minimizes freeze-thaw cycles. |
| Working Solution (Aqueous Buffer) | Prepare fresh for each experiment | Limited stability in aqueous environments. |
| pH of Aqueous Buffer | 6.0 - 7.5 | Extreme pH values can accelerate hydrolysis. |
| Temperature During Preparation | On ice (0-4°C) | Slows down the rate of degradation.[1] |
Experimental Protocols
Protocol 1: Cell-Based 5-LOX Inhibition Assay
-
Cell Seeding: Seed cells (e.g., HEK293 expressing 5-LOX or neutrophils) in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Prepare serial dilutions of the inhibitor in serum-free cell culture medium immediately before use.
-
-
Inhibitor Incubation:
-
Remove the old medium from the cells and wash with PBS.
-
Add the prepared working solutions of this compound to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO in medium).
-
-
Stimulation of 5-LOX Activity:
-
Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 (2.5 µM) and arachidonic acid (3 µM), for 10 minutes at 37°C.[3]
-
-
Termination and Sample Collection:
-
Stop the reaction by adding ice-cold methanol.
-
Collect the supernatant for analysis of 5-LOX products (e.g., LTB4) by ELISA or LC-MS/MS.
-
Protocol 2: Sample Preparation for HPLC Analysis of this compound
-
Sample Collection: Collect cell lysates or plasma samples containing this compound.
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile containing an internal standard to one volume of the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing samples for HPLC analysis of this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
Technical Support Center: Overcoming Resistance to 5-LOX Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-lipoxygenase (5-LOX) inhibitors, such as 5-LOX-IN-7, in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1] This pathway produces pro-inflammatory molecules called leukotrienes.[1] In many cancer types, the 5-LOX pathway is upregulated, and its products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and various leukotrienes, contribute to cancer progression by promoting cell proliferation, survival, angiogenesis, and migration.[2][3] 5-LOX inhibitors like this compound block the production of these pro-tumorigenic metabolites, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the possible mechanisms?
Resistance to 5-LOX inhibitors can arise from several mechanisms:
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of the 5-LOX pathway by upregulating other pro-survival signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, also known as drug efflux pumps, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Shunting: The inhibition of the 5-LOX pathway can lead to the redirection of arachidonic acid to other metabolic pathways, such as the cyclooxygenase (COX) pathway, which also produces pro-inflammatory and pro-survival molecules.
-
Upregulation of the 5-LOX Pathway: Cells may counteract the inhibitor by increasing the expression of the 5-LOX enzyme or its activating protein, FLAP.
-
Off-Target Effects: Some cytotoxic effects of 5-LOX inhibitors may be independent of 5-LOX inhibition.[5] Resistance could emerge from alterations in these unidentified off-target molecules.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
Please refer to the Troubleshooting Guide below for detailed experimental workflows to investigate potential resistance mechanisms.
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a step-by-step approach to identifying the mechanism of resistance to this compound in your cancer cell line.
Problem 1: Decreased Sensitivity to this compound
Your cancer cell line shows a reduced response to this compound, as indicated by a higher IC50 value in cell viability assays.
Workflow for Investigating Decreased Sensitivity
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Possible Cause 1: Activation of Alternative Survival Pathways
-
Rationale: Cancer cells may bypass 5-LOX inhibition by activating other pro-survival pathways like PI3K/Akt or MAPK/ERK.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the phosphorylation status of key proteins in these pathways (p-Akt, Akt, p-ERK, ERK) in resistant cells versus sensitive parental cells, both with and without this compound treatment. An increase in the ratio of phosphorylated to total protein in resistant cells suggests pathway activation.
-
Use of Pathway Inhibitors: Treat resistant cells with a combination of this compound and a specific inhibitor for the suspected alternative pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like U0126). A synergistic effect in reducing cell viability would support this hypothesis.
-
Possible Cause 2: Increased Drug Efflux
-
Rationale: Overexpression of ABC transporters can reduce the intracellular concentration of this compound.
-
Troubleshooting Steps:
-
Rhodamine 123 or Calcein-AM Efflux Assay: These fluorescent substrates are transported by many ABC transporters. Compare the intracellular accumulation of these dyes in resistant and sensitive cells. Lower accumulation in resistant cells suggests increased efflux.
-
Use of Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A). Restoration of sensitivity to this compound would indicate the involvement of efflux pumps.
-
Western Blot or qPCR: Analyze the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1) in resistant versus sensitive cells.
-
Possible Cause 3: Metabolic Shunting to the COX Pathway
-
Rationale: Inhibition of 5-LOX may divert arachidonic acid to the COX pathway, leading to the production of pro-inflammatory prostaglandins that can promote cell survival.
-
Troubleshooting Steps:
-
Measure COX-2 Expression: Compare the protein and mRNA levels of COX-2 in resistant and sensitive cells using Western blot and qPCR, respectively.
-
Measure Prostaglandin E2 (PGE2) Levels: Use an ELISA kit to measure the concentration of PGE2 in the cell culture supernatant of resistant and sensitive cells treated with this compound.
-
Combination Therapy with COX Inhibitors: Treat resistant cells with a combination of this compound and a COX-2 inhibitor (e.g., celecoxib). A synergistic cytotoxic effect would suggest that metabolic shunting contributes to resistance.
-
Problem 2: No Apoptosis Induction Despite 5-LOX Inhibition
You have confirmed that this compound is inhibiting 5-LOX activity (e.g., by measuring leukotriene levels), but the cells are not undergoing apoptosis.
Workflow for Investigating Lack of Apoptosis
Caption: Workflow for troubleshooting lack of apoptosis upon 5-LOX inhibition.
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins
-
Rationale: Resistant cells may have elevated levels of anti-apoptotic proteins from the Bcl-2 family, which can counteract the pro-apoptotic signals initiated by 5-LOX inhibition.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak) in resistant and sensitive cells.
-
Combination with BH3 Mimetics: Treat resistant cells with a combination of this compound and a BH3 mimetic (e.g., ABT-737 or venetoclax) that inhibits anti-apoptotic Bcl-2 family proteins. A synergistic induction of apoptosis would support this mechanism.
-
Possible Cause 2: Non-Enzymatic Functions of 5-LOX
-
Rationale: The 5-LOX protein itself may have signaling functions independent of its catalytic activity. If this compound only blocks the enzyme's active site, the protein could still participate in pro-survival signaling.
-
Troubleshooting Steps:
-
siRNA-mediated Knockdown of 5-LOX: Use small interfering RNA (siRNA) to specifically reduce the expression of the 5-LOX protein in resistant cells. If knockdown of 5-LOX induces apoptosis where the inhibitor did not, it suggests a non-enzymatic role for the protein in cell survival.
-
Co-immunoprecipitation (Co-IP): Perform Co-IP experiments using a 5-LOX antibody to identify proteins that interact with 5-LOX in resistant cells. This may reveal novel signaling complexes that contribute to survival.
-
Quantitative Data Summary
Table 1: IC50 Values of Various 5-LOX Inhibitors in Different Cancer Cell Lines
| 5-LOX Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AA-861 | B16F10 (Melanoma) | Not specified as toxic | [6] |
| MK-886 | B16F10 (Melanoma) | Not specified as toxic | [6] |
| Rev-5901 | Capan-2 (Pancreatic) | 76 | [7] |
| AA-861 | Capan-2 (Pancreatic) | 57 | [7] |
| MK-886 | Capan-2 (Pancreatic) | 37 | [7] |
| Zileuton | HCT 116 (Colorectal) | >100 | [8] |
| Zileuton | BxPC-3 (Pancreatic) | >100 | [8] |
| Zileuton | HT-29 (Colorectal) | >100 | [8] |
| Compound 3 | HCT 116 (Colorectal) | 22.99 - 51.66 | [8] |
| Compound 5 | BxPC-3 (Pancreatic) | 8.63 - 41.20 | [8] |
| Compound 6 | HT-29 (Colorectal) | 24.78 - 81.60 | [8] |
| Compound 7 | HCT 116 (Colorectal) | 22.99 - 51.66 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation.
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
siRNA Transfection
This protocol is for the transient knockdown of specific gene expression.
-
Cell Seeding: Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
Complex Formation: In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the two solutions and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex to the cells in antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: After incubation, harvest the cells to validate the knockdown efficiency by Western blot or qPCR and proceed with downstream experiments.
Signaling Pathway Diagrams
Caption: The 5-LOX signaling pathway and the point of inhibition by this compound.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
- 1. celprogen.com [celprogen.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of 5-Lipoxygenase Inhibitors: A Comparative Guide Using a 5-LOX Knockout Model
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a framework for validating the efficacy of 5-lipoxygenase (5-LOX) inhibitors, with a specific focus on the pivotal role of a 5-LOX knockout (KO) model. While specific experimental data for a compound designated "5-LOX-IN-7" is not publicly available in the scientific literature, this guide will use established 5-LOX inhibitors as examples to illustrate the validation process.
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] Consequently, inhibitors of 5-LOX are of significant interest for treating a variety of inflammatory diseases, including asthma and arthritis.[1] To rigorously validate the efficacy and specificity of any 5-LOX inhibitor, a 5-LOX knockout (KO) model is an indispensable tool. This genetic approach provides the most definitive evidence that the inhibitor's effects are directly mediated through the 5-LOX pathway.
The Central Role of the 5-LOX Knockout Model
A 5-LOX knockout model, typically a cell line or a transgenic animal in which the gene encoding for 5-LOX has been inactivated, serves as the ultimate negative control. The logic is straightforward: a specific 5-LOX inhibitor should have no effect in a system that genetically lacks the 5-LOX enzyme. Any observed activity in the knockout model would suggest off-target effects of the compound.
Below is a logical workflow illustrating how a 5-LOX knockout model is used to validate an inhibitor's on-target efficacy.
References
Comparative In Vivo Efficacy of 5-Lipoxygenase Inhibitors: Zileuton vs. 5-LOX-IN-7
A comprehensive review of the available in vivo data for zileuton and the current data landscape for the novel inhibitor 5-LOX-IN-7.
Executive Summary
This guide provides a detailed comparison of the in vivo efficacy of two 5-lipoxygenase (5-LOX) inhibitors: zileuton, a well-established drug, and this compound, a newer research compound. Extensive literature searches reveal a significant disparity in the available data. While numerous in vivo studies document the efficacy of zileuton across various inflammatory models, there is a notable absence of published in vivo data for this compound.
Zileuton has demonstrated significant in vivo efficacy in reducing leukotriene production and markers of inflammation in models of traumatic brain injury, pleurisy, and intestinal polyposis.[1][2][3] It effectively blocks the 5-LOX pathway, leading to decreased levels of pro-inflammatory leukotrienes.[1][2]
This compound is commercially available and described as a potent LOX inhibitor.[4] However, as of the latest literature review, no in vivo studies detailing its efficacy, dosing, or experimental protocols have been published. Therefore, a direct quantitative comparison of its in vivo efficacy with zileuton is not currently possible.
This guide will proceed to present the available in vivo data for zileuton, structured to meet the needs of researchers and drug development professionals. This includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathway and experimental workflows.
5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is a critical component of the inflammatory cascade. It is responsible for the synthesis of leukotrienes from arachidonic acid. Both zileuton and this compound are designed to inhibit the 5-LOX enzyme, thereby blocking the production of these pro-inflammatory mediators.
In Vivo Efficacy of Zileuton: A Data Summary
The following table summarizes the quantitative data from key in vivo studies on zileuton. These studies highlight its efficacy in reducing inflammatory markers in various animal models.
| Model | Species | Zileuton Dose | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | Not specified | Significantly blocked the increase in LTB4 production post-TBI. | [2][5] |
| Carrageenan-Induced Pleurisy | Rat | 10 mg/kg, i.p. | Reduced pleural exudate levels of LTB4 by 60% and PGE2 by 47%. Decreased exudate volume by 79% and migrating cells by 39%. | [1] |
| Intestinal Polyposis (APCΔ468 model) | Mouse | 1200 mg/kg in chow | Reduced the number of polyps and decreased systemic and polyp-associated inflammation. | [3] |
| LPS-Induced Acute Lung Inflammation | Rat | Not specified | A nanoemulsifying formulation of zileuton was more effective in reducing inflammatory cytokines (IL-1β, IL-6, TNF-α) in BALF compared to conventional zileuton. | [6] |
Experimental Protocols for In Vivo Studies with Zileuton
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited in vivo studies on zileuton.
Traumatic Brain Injury (TBI) Model in Mice
-
Animal Model: A controlled cortical impact injury was induced in mice to create a TBI model.[5]
-
Drug Administration: Zileuton was administered, although the specific dose and route were not detailed in the provided abstract. The first injection was given 30 minutes after the induction of TBI.[2][5]
-
Sample Collection: Pericontusional brain tissue samples were collected at 3 and 7 days post-injury.[2][5]
-
Analysis: Leukotriene B4 (LTB4) levels in the brain tissue were quantified using ELISA to assess the inhibitory effect of zileuton on 5-LOX.[2][5] Gene expression was analyzed via RNA-sequencing and RT-PCR.[5]
Carrageenan-Induced Pleurisy in Rats
-
Animal Model: Pleurisy was induced in rats by intrapleural injection of carrageenan.[1]
-
Drug Administration: Zileuton (10 mg/kg) was administered intraperitoneally 30 minutes before the carrageenan injection.[1]
-
Sample Collection: Pleural exudate was collected 4 hours after the carrageenan injection.[1]
-
Analysis: The volume of the exudate and the number of migrating inflammatory cells were measured. Levels of LTB4 and prostaglandin E2 (PGE2) in the exudate were quantified by enzyme immunoassay and radioimmunoassay, respectively.[1]
General Experimental Workflow for In Vivo Evaluation of 5-LOX Inhibitors
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of 5-LOX inhibitors like zileuton and could be applied to future studies of this compound.
Conclusion and Future Directions
Zileuton is a well-characterized 5-LOX inhibitor with proven in vivo efficacy in various preclinical models of inflammation. The available data provides a solid foundation for its continued investigation and clinical use.
In contrast, this compound remains a largely uncharacterized compound in the public domain. While it is marketed as a potent LOX inhibitor, the absence of in vivo studies precludes any meaningful comparison with zileuton at this time. To establish the therapeutic potential of this compound, future research should focus on:
-
In vivo dose-response studies to determine its optimal therapeutic window.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, as well as its target engagement in vivo.
-
Efficacy studies in established animal models of inflammation to allow for direct comparison with existing inhibitors like zileuton.
Such studies will be critical in determining whether this compound offers any advantages over existing 5-LOX inhibitors and warrants further development as a potential therapeutic agent.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
- 3. Zileuton, 5-Lipoxygenase Inhibitor, Acts as a Chemopreventive Agent in Intestinal Polyposis, by Modulating Polyp and Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 5-LOX-IN-7 and Other 5-Lipoxygenase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-LOX-IN-7 and other prominent 5-lipoxygenase (5-LOX) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and osteoarthritis, making 5-LOX a significant therapeutic target.[4][5] A range of inhibitors have been developed to target this enzyme, each with distinct mechanisms of action and inhibitory profiles. This guide focuses on a comparative analysis of this compound against other well-characterized 5-LOX inhibitors.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the nuclear membrane. The 5-lipoxygenase-activating protein (FLAP) presents AA to 5-LOX.[6][7] The enzyme then catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide leukotriene A4 (LTA4).[1][8] LTA4 serves as a crucial intermediate and is further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[2][6] These downstream leukotrienes mediate various inflammatory responses.[9]
Comparative Performance of 5-LOX Inhibitors
The efficacy of 5-LOX inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half. The following table summarizes the IC50 values for this compound and other notable inhibitors from various studies.
| Inhibitor | IC50 (µM) | Cell-Free/Cell-Based Assay | Reference |
| This compound | Data not available in the provided search results | - | - |
| Zileuton | 0.18 - 3.7 | Cell-free and Cell-based | [10][11] |
| C06 | Data not available | - | [11] |
| AA-861 | 57 (cell viability) | Cell-based (Capan-2 cells) | [12] |
| BWA4C | >100 (cell viability) | Cell-based (Capan-2 cells) | [12] |
| CJ-13,610 | >100 (cell viability) | Cell-based (Capan-2 cells) | [12] |
| Rev-5901 | 76 (cell viability) | Cell-based (Capan-2 cells) | [12] |
| MK-886 (FLAP inhibitor) | 37 (cell viability) | Cell-based (Capan-2 cells) | [12] |
| Nordihydroguaiaretic acid (NDGA) | 0.1 | Cell-based | [13] |
| Baicalein | 9.6 - 20.7 | Cell-based (MPM cell lines) | |
| Compound 4 (indole derivative) | 0.002 | Not specified | [10] |
| Compound 2a (indole derivative) | 0.0097 | Not specified | [10] |
| Compound 2b (indole derivative) | 0.0086 | Not specified | [10] |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 | Not specified | [10] |
| JMC-4 derivative (Compound 40) | 0.006 (cell-free), 0.5 (whole blood) | Cell-free and Human whole blood | [10] |
| 7-substituted coumarin (Compound 33) | Potent | In vitro 5-LOX inhibition | |
| 7-substituted coumarin (Compound 35) | Potent (mixed/non-competitive) | In vitro 5-LOX inhibition | [14] |
| Isoxazole derivative (C3) | 8.47 | In vitro 5-LOX inhibition | [15] |
| Isoxazole derivative (C5) | 10.48 | In vitro 5-LOX inhibition | [15] |
| Isoxazole derivative (C6) | Potent | In vitro 5-LOX inhibition | [15] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, assay types (cell-free vs. cell-based), and cell lines used across different studies. The data for several compounds reflect their impact on cell viability, which may not solely be due to 5-LOX inhibition.[12]
Experimental Protocols
Accurate and reproducible assessment of 5-LOX inhibition is crucial. Below are detailed methodologies for common in vitro assays.
General Workflow for 5-LOX Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against 5-LOX involves preparing the enzyme and substrate, incubating with the test compound, initiating the reaction, and then measuring the product formation.
Spectrophotometric 5-LOX Inhibition Assay
This method measures the formation of hydroperoxy-octadecadienoate (HPOD) from linoleic acid, which absorbs light at 234 nm.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl2.[15]
-
5-LOX Enzyme Solution : Dilute human recombinant 5-LOX enzyme to a working concentration (e.g., 20,000 U/mL diluted 1:4000 in assay buffer).[15][16]
-
Substrate Solution : Prepare a stock solution of linoleic acid (e.g., 20 mg/mL in ethanol).[15]
-
Inhibitor Solutions : Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Zileuton) in the assay buffer.[17]
-
-
Assay Procedure :
-
In a suitable reaction vessel, combine the 5-LOX enzyme solution, 2 mM ATP, and the inhibitor solution.[15]
-
Incubate the mixture at 25°C for 10-15 minutes.[15]
-
Initiate the reaction by adding the linoleic acid substrate.[16]
-
Immediately measure the change in absorbance at 234 nm using a UV-visible spectrophotometer.[15][16]
-
-
Data Analysis :
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based 5-LOX Activity Assay
This assay measures the production of 5-LOX products in a cellular context.
-
Cell Culture and Treatment :
-
Stimulation of 5-LOX Activity :
-
Extraction and Quantification of Products :
-
Data Analysis :
-
Quantify the amount of 5-LOX products formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The landscape of 5-LOX inhibitors is diverse, with compounds exhibiting a wide range of potencies and mechanisms of action. While detailed quantitative data for this compound was not available in the initial search, this guide provides a framework for its evaluation and comparison against other established inhibitors. The provided experimental protocols offer standardized methods for assessing the inhibitory activity of novel compounds. For a comprehensive understanding, it is recommended to test this compound and other inhibitors side-by-side under identical experimental conditions. This will enable a direct and accurate comparison of their efficacy and aid in the selection of the most suitable candidates for further research and development in the context of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. probiologists.com [probiologists.com]
- 6. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 5-Lipoxygenase (5-LOX) Inhibitors: Zileuton and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-characterized 5-lipoxygenase (5-LOX) inhibitor, Zileuton, with other notable alternatives. The information presented is based on published experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] Inhibition of 5-LOX is a key therapeutic strategy for managing inflammatory diseases such as asthma.[1][2] Zileuton is an FDA-approved 5-LOX inhibitor used in the treatment of asthma.[3][4] This guide will compare the experimental data of Zileuton with other inhibitors, providing insights into their efficacy and mechanisms of action.
Comparative Efficacy of 5-LOX Inhibitors
The inhibitory potency of 5-LOX inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Zileuton and two alternative inhibitors, CJ-13,610 and BWA4C, in various in vitro and in vivo experimental models.
Table 1: In Vitro Inhibitory Activity of 5-LOX Inhibitors
| Inhibitor | Assay System | Target | IC50 Value | Reference |
| Zileuton | Rat basophilic leukemia cell supernatant | 5-HETE synthesis | 0.5 µM | [5] |
| Rat polymorphonuclear leukocytes (PMNL) | 5-HETE synthesis | 0.3 µM | [5] | |
| Rat PMNL | LTB4 biosynthesis | 0.4 µM | [5] | |
| Human PMNL | LTB4 biosynthesis | 0.4 µM | [5] | |
| Human whole blood | LTB4 biosynthesis | 0.9 µM | [5] | |
| Murine peritoneal macrophages (LPS/IFNγ stimulated) | PGE2 production | 5.79 µM | [3] | |
| J774 macrophages (LPS stimulated) | PGE2 production | 1.94 µM | [3] | |
| Human whole blood (LPS stimulated) | PGE2 production | 12.9 µM | [3] | |
| CJ-13,610 | Human PMNL (A23187 stimulated, no exogenous AA) | 5-LO product formation | ~70 nM | [1] |
| Human PMNL (A23187 stimulated, 2 µM exogenous AA) | 5-LO product formation | 280 nM | [1] | |
| Human PMNL (A23187 stimulated, 100 µM exogenous AA) | 5-LO product formation | ~900 nM | [1] | |
| Human recombinant 5-LO (with GPx and GSH) | 5-LO inhibition | 5 µM | [1] | |
| BWA4C | Inflamed colonic resection tissue (colitic patients) | LTB4 formation | 0.03 µM | [6] |
Table 2: In Vivo Efficacy of 5-LOX Inhibitors
| Inhibitor | Animal Model | Effect | ED50/Effective Dose | Reference |
| Zileuton | Dog | Inhibition of ex vivo blood LTB4 biosynthesis | 0.5 - 5 mg/kg p.o. | [5] |
| Rat | Inhibition of ex vivo blood LTB4 biosynthesis | ED50 = 2 mg/kg p.o. | [5] | |
| Rat | Prevention of 6-sulfidopeptide LT formation in peritoneal cavity | ED50 = 3 mg/kg | [5] | |
| Mouse | Reduction of arachidonic acid-induced ear edema | ED50 = 31 mg/kg | [5] | |
| CJ-13,610 | Rat (medial meniscal transection model) | Reversal of tactile allodynia and weight bearing differential | 0.6, 2, and 6 mg/kg/day p.o. | [7] |
Signaling Pathway and Mechanism of Action
The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, with the help of its activating protein (FLAP), converts AA into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes mediate inflammatory responses.[1]
Zileuton inhibits 5-LOX activity, thereby blocking the production of all leukotrienes.[5] CJ-13,610 is a non-redox, non-iron chelating 5-LOX inhibitor, suggesting a different binding mechanism compared to Zileuton.[7] BWA4C is also a potent and selective inhibitor of LTB4 synthesis.[6]
Experimental Protocols
Reproducing published results requires detailed and accurate protocols. Below is a generalized workflow for a 5-lipoxygenase activity assay.
General Workflow for In Vitro 5-LOX Inhibition Assay
Detailed Methodologies
1. Cell Culture and Lysate Preparation:
-
Culture appropriate cells (e.g., rat basophilic leukemia cells, human PMNLs) under standard conditions.
-
Harvest cells and prepare a cell supernatant (e.g., 20,000 x g supernatant) to be used as the source of 5-LOX enzyme.[5]
2. 5-LOX Inhibition Assay:
-
Pre-incubate the cell supernatant with varying concentrations of the 5-LOX inhibitor (e.g., Zileuton) for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction.
-
Extract the formed leukotrienes (e.g., 5-HETE, LTB4) using an appropriate method.
3. Quantification of Leukotrienes:
-
Analyze the extracted samples to quantify the levels of specific leukotrienes.
-
High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are common methods for quantification.[8][9][10]
4. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the 5-LOX activity.
Conclusion
Zileuton is a well-established 5-LOX inhibitor with extensive in vitro and in vivo data. Alternative inhibitors such as CJ-13,610 and BWA4C offer different pharmacological profiles and may be suitable for specific research applications. This guide provides a starting point for researchers to compare these compounds and design experiments to further investigate the role of the 5-LOX pathway in health and disease. The provided experimental workflow and signaling pathway diagrams serve as a reference for planning and executing such studies.
References
- 1. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wyndly.com [wyndly.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]
- 10. atsjournals.org [atsjournals.org]
A Head-to-Head Comparison of 5-Lipoxygenase (5-LOX) and FLAP Inhibitors in Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of direct 5-lipoxygenase (5-LOX) inhibitors and 5-lipoxygenase-activating protein (FLAP) inhibitors, two key classes of drugs targeting the leukotriene biosynthetic pathway. This pathway is a critical mediator of inflammation, and its modulation holds significant therapeutic potential for a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.
Here, we present a head-to-head comparison of a representative direct 5-LOX inhibitor, Zileuton , and a well-characterized FLAP inhibitor, MK-886 . This guide includes a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows.
Data Presentation: A Quantitative Comparison
The inhibitory potency of Zileuton and MK-886 has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | Assay Type | System | IC50 Value | Reference |
| Zileuton | 5-Lipoxygenase (5-LOX) | LTB4 Synthesis | Human Whole Blood | 0.9 µM - 2.6 µM | [1] |
| 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM | [1] | ||
| 5-LOX Activity | Rat Basophilic Leukemia Cell Lysate | 0.5 µM | [1] | ||
| LTB4 Synthesis | Dog Whole Blood | 0.56 µM | |||
| LTB4 Synthesis | Rat Whole Blood | 2.3 µM | |||
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | FLAP Binding | - | 30 nM | [2][3][4] |
| Leukotriene Biosynthesis | Intact Human Leukocytes | 3 nM | [2][3] | ||
| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM | [2][3] |
Signaling Pathway and Inhibition Mechanisms
The biosynthesis of leukotrienes from arachidonic acid is a multi-step process involving several key enzymes. Direct 5-LOX inhibitors and FLAP inhibitors target different stages of this pathway.
Caption: Leukotriene biosynthesis pathway and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize 5-LOX and FLAP inhibitors.
Cell-Free 5-Lipoxygenase (5-LOX) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX in a cell-free system.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1% BSA)
-
Test compounds (e.g., Zileuton) and vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution (or vehicle), and the purified 5-LOX enzyme.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes. The formation of the conjugated diene hydroperoxide product of the 5-LOX reaction results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Leukotriene B4 (LTB4) Production Assay
This assay assesses the ability of a compound to inhibit the production of leukotrienes in a cellular context, providing insights into cell permeability and engagement with the target in a more physiologically relevant system.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or other suitable cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Test compounds (e.g., Zileuton, MK-886) and vehicle control
-
LTB4 ELISA kit
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Plate reader for ELISA
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or equilibrate.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Plot the percentage of LTB4 inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
FLAP Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the FLAP protein by measuring its ability to compete with a radiolabeled ligand that is known to bind to FLAP.
Materials:
-
Membrane preparations from cells expressing FLAP (e.g., human neutrophils or transfected cell lines)
-
Radiolabeled FLAP ligand (e.g., [3H]MK-886)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Test compounds (e.g., MK-886) and vehicle control
-
Non-specific binding control (a high concentration of an unlabeled FLAP ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled FLAP ligand.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the head-to-head comparison of a direct 5-LOX inhibitor and a FLAP inhibitor.
Caption: Workflow for comparing 5-LOX and FLAP inhibitors.
Conclusion
Both direct 5-LOX inhibitors like Zileuton and FLAP inhibitors like MK-886 effectively block the production of pro-inflammatory leukotrienes. However, they do so by targeting distinct components of the biosynthetic pathway. Direct 5-LOX inhibitors act on the enzyme itself, while FLAP inhibitors prevent the necessary interaction between 5-LOX and its activating protein.
The choice of inhibitor for research or therapeutic development will depend on the specific application. FLAP inhibitors, acting upstream, may offer a more complete blockade of the pathway. Conversely, direct 5-LOX inhibitors may have different selectivity profiles and off-target effects. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of these important classes of anti-inflammatory agents.
References
A Comparative Guide to the Anti-Inflammatory Effects of 5-Lipoxygenase Inhibitors in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two distinct 5-lipoxygenase (5-LOX) inhibitors, Zileuton and CJ-13,610, in primary human immune cells. The data presented herein is based on established experimental findings to assist researchers in evaluating these compounds for further investigation.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a cascade that leads to the production of pro-inflammatory molecules like leukotriene B4 (LTB4) and cysteinyl leukotrienes. These molecules contribute to various aspects of the inflammatory response, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction. Inhibition of the 5-LOX pathway is, therefore, a key therapeutic strategy for a range of inflammatory diseases.
This guide focuses on two 5-LOX inhibitors with different mechanisms of action:
-
Zileuton: A well-characterized 5-LOX inhibitor that acts as an iron chelator and redox inhibitor.
-
CJ-13,610: A non-redox, non-iron chelating 5-LOX inhibitor.
Comparative Efficacy in Primary Human Immune Cells
The following tables summarize the dose-dependent inhibitory effects of Zileuton and CJ-13,610 on the production of key inflammatory mediators in primary human neutrophils and monocytes.
Inhibition of Leukotriene B4 (LTB4) Production in Primary Human Neutrophils
| Inhibitor | Concentration | LTB4 Inhibition (%) | IC50 |
| Zileuton | 0.1 µM | ~25% | 0.4 µM[1] |
| 0.3 µM | ~50% | ||
| 1.0 µM | ~80% | ||
| CJ-13,610 | 0.1 µM | Data not available | Data not available |
| 0.3 µM | Data not available | ||
| 1.0 µM | Data not available |
Note: Direct comparative data for CJ-13,610 on LTB4 inhibition in primary human neutrophils was not available in the public domain. Zileuton has a reported IC50 of 0.4 µM for LTB4 biosynthesis inhibition in human polymorphonuclear leukocytes (PMNL)[1].
Inhibition of TNF-α and IL-6 Production in Primary Human Monocytes
| Inhibitor | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Zileuton | 1 µM | Data not available | Data not available |
| 10 µM | Data not available | Data not available | |
| 50 µM | Data not available | Data not available | |
| CJ-13,610 | 1 µM | Data not available | Data not available |
| 10 µM | Data not available | Data not available | |
| 50 µM | Data not available | Data not available |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the 5-lipoxygenase signaling pathway and the general experimental workflows for assessing the efficacy of 5-LOX inhibitors.
Caption: The 5-Lipoxygenase (5-LOX) Signaling Pathway.
Caption: Experimental Workflow for LTB4 Inhibition Assay.
References
- 1. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
A Comparative Analysis of the Therapeutic Index of Novel 5-LOX Inhibitors Versus Standard of Care in Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of the novel 5-lipoxygenase (5-LOX) inhibitor, CJ-13,610, against the established standard of care for asthma, including the 5-LOX inhibitor Zileuton and the inhaled corticosteroid Fluticasone Propionate. This analysis is based on available preclinical and clinical data to assist in the early-stage assessment of new chemical entities targeting the 5-LOX pathway.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This guide synthesizes efficacy and toxicity data for CJ-13,610, Zileuton, and Fluticasone Propionate to provide a comparative overview of their potential therapeutic windows in the context of asthma treatment. Due to the preclinical nature of CJ-13,610, a direct comparison of clinically relevant therapeutic indices is not yet possible. However, by examining preclinical efficacy and toxicity data, we can project a preliminary safety profile.
Data Presentation
The following tables summarize the available quantitative data for CJ-13,610, Zileuton, and Fluticasone Propionate. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Efficacy Data
| Compound | Target/Assay | Organism/Cell Line | IC50/EC50 | Citation |
| CJ-13,610 | 5-LOX Product Formation | Human Polymorphonuclear Leukocytes (PMNL) | IC50 = 0.07 µM | [1] |
| Zileuton | 5-LOX Product Formation | Human Polymorphonuclear Leukocytes (PMNL) | IC50 ≈ 1 µM | |
| Prostaglandin E2 Inhibition | LPS-stimulated Human Whole Blood | IC50 ≈ 13 µM | [2] | |
| Fluticasone Propionate | T-lymphocyte Proliferation (anti-CD3 induced) | Human T-lymphocytes | IC50 = 0.3 nM | [3] |
| E-selectin Expression (TNF-α induced) | Human Endothelial Cells | IC50 = 1 nM | [3] |
Table 2: Comparative Toxicity Data
| Compound | Test | Organism | LD50/NOAEL | Citation |
| CJ-13,610 | Acute Toxicity | - | Data not publicly available | - |
| Zileuton | Acute Oral Toxicity | - | Data not publicly available; known for potential liver toxicity in humans | [2] |
| Fluticasone Propionate | Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg | [4][5][6][7] |
| Budesonide (for reference) | Acute Oral Toxicity | Rat | LD50 = 400 mg/kg | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. astrazeneca.com.au [astrazeneca.com.au]
Safety Operating Guide
Proper Disposal of 5-LOX-IN-7: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-LOX-IN-7 (CAS No. 1272519-89-7), a potent 5-lipoxygenase inhibitor.
This compound, also known as CAY10649, is a thiazolinone derivative with the chemical name (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. While a specific Safety Data Sheet (SDS) is not publicly available, the compound should be treated as hazardous until comprehensive toxicological data is known. The provided procedures are based on the chemical structure, general laboratory safety protocols, and regulatory guidelines for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its chemical structure, which includes a chlorinated aromatic ring and a thiazolinone core, potential hazards may include skin, eye, and respiratory irritation, as well as potential environmental toxicity.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid forms of this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions of this compound, typically prepared in organic solvents like DMSO or dimethylformamide, must be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous or other incompatible waste streams.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound" or "(Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one."
-
List the CAS number: "1272519-89-7."
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep waste containers away from heat sources and direct sunlight.
-
-
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
Quantitative Data Summary
| Property | Data | Reference |
| Chemical Name | (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Cayman Chemical Product Information[6] |
| CAS Number | 1272519-89-7 | Cayman Chemical Product Information[6] |
| Molecular Formula | C₁₇H₁₂ClNO₂S | Cayman Chemical Product Information[6] |
| Molecular Weight | 329.8 g/mol | Cayman Chemical Product Information[6] |
| Physical State | Crystalline solid | Cayman Chemical Product Information[6] |
| Solubility | Soluble in DMSO (~0.5 mg/ml) and dimethylformamide (~1 mg/ml) | Cayman Chemical Product Information[6] |
| Storage Temperature | -20°C | Cayman Chemical Product Information[6] |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a 5-lipoxygenase inhibitor can be found in the primary literature. A key study describes its use in inhibiting 5-LO product formation in intact polymorphonuclear leukocytes (PMNL) and a soluble fraction of a S100 PMNL cell lysate.[6] Researchers should consult such resources for specific experimental methodologies.
Visualizations
Caption: Disposal workflow for this compound.
Caption: Inhibition of the 5-LOX pathway by this compound.
Disclaimer: This information is intended for trained laboratory personnel and serves as a guide. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
References
- 1. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 2. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 3. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling 5-LOX-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-LOX-IN-7, a potent research chemical presumed to be a 5-lipoxygenase (5-LOX) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for "this compound," this document outlines best practices based on the handling of similar novel, powdered small molecule enzyme inhibitors of unknown toxicity. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a primary barrier against direct skin contact. Double gloving is recommended to mitigate the risk of exposure from tears or during glove removal. |
| Eyes | Chemical Safety Goggles | Offers protection against splashes and airborne particles. Must be worn at all times in the laboratory. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashes. |
| Body | Laboratory Coat | A standard lab coat is required to protect clothing and skin from contamination. |
| Respiratory | N95 Respirator or higher | Essential when handling the powdered form of the compound to prevent inhalation of fine particles. A properly fitted N95 or a higher-grade respirator should be used. |
Operational Plan: From Receipt to Experimentation
A meticulous, step-by-step approach to handling this compound is essential to minimize exposure risk and prevent contamination.
2.1. Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional protocols for damaged chemical packages.
-
Verify Labeling: Confirm that the container is clearly labeled as "this compound".
-
Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked with appropriate hazard symbols. Based on similar compounds, storage at -20°C is recommended for long-term stability.
2.2. Handling and Weighing (Powdered Form)
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.
-
Prepare the Area: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and materials ready, including waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance. To minimize static and dispersal of the powder, use anti-static weighing paper or a weigh boat. Handle the container and spatula with care to avoid generating dust.
-
Clean-Up: After weighing, carefully clean the balance and surrounding area with a damp cloth or a specialized laboratory wipe to remove any residual powder. Dispose of cleaning materials as hazardous waste.
2.3. Solution Preparation
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors.
-
Dissolving the Compound: In a chemical fume hood, add the appropriate volume of solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Stock Solutions: Prepare a concentrated stock solution and then make serial dilutions as needed for experiments. This minimizes the need for repeated handling of the powdered compound.
2.4. Experimental Use
-
Controlled Environment: All experiments involving this compound should be performed in a controlled laboratory environment, following established protocols.
-
Labeling: Clearly label all tubes and plates containing the compound.
-
Avoid Aerosols: When pipetting or mixing, use techniques that minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused powdered compound and solutions containing this compound must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and tubes, must be collected in a designated hazardous waste bag.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Protocol: 5-Lipoxygenase Inhibitor Screening
The following is a detailed protocol for a fluorometric assay to screen for potential inhibitors of 5-lipoxygenase, based on commercially available kits.[1]
Objective: To determine the inhibitory activity of this compound on 5-lipoxygenase enzyme activity.
Materials:
-
5-LOX Enzyme
-
Assay Buffer
-
LOX Substrate
-
LOX Probe
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Zileuton)
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the LOX Substrate and LOX Probe in Assay Buffer according to the kit manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate:
-
Enzyme Control: 5-LOX Enzyme and Assay Buffer.
-
Inhibitor Control: 5-LOX Enzyme, Assay Buffer, and the positive control inhibitor.
-
Test Wells: 5-LOX Enzyme and the various dilutions of this compound.
-
Blank: Assay Buffer only.
-
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the LOX Substrate/Probe working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] * 100
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the key steps in the 5-lipoxygenase (5-LOX) signaling pathway, which is involved in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[2][3]
Caption: The 5-LOX pathway, initiating with cellular stimuli and leading to the production of inflammatory leukotrienes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
